molecular formula C6H6N2O2 B11783159 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one

5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one

Cat. No.: B11783159
M. Wt: 138.12 g/mol
InChI Key: ZQTIECFDGXRNRH-UHFFFAOYSA-N
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Description

5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one is a versatile dihydrofuropyrimidine-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This bicyclic system, consisting of a fused furan and pyrimidine ring, serves as a privileged structure for the design and synthesis of novel bioactive molecules. The furo[3,4-d]pyrimidine core is a prominent heterocyclic framework present in over 15,000 purchasable substances within commercial screening compounds and is recognized as a valuable scaffold in the development of kinase-targeted therapeutic agents . While specific biological data for this exact compound may be limited, closely related structural analogs have demonstrated substantial pharmacological potential. Notably, dihydropyrrolo[3,4-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of ATR (Ataxia Telangiectasia and Rad3-related) kinase, a promising target in oncology research . Furthermore, regioisomeric forms of dihydrofuro[2,3-d]pyrimidines can be efficiently synthesized via diastereoselective, one-pot multi-component reactions involving reagents such as barbituric acids, aryl aldehydes, and pyridinium bromides, highlighting the synthetic utility and accessibility of this chemotype for generating diverse chemical libraries . This compound is offered exclusively for research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

5,7-dihydro-3H-furo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C6H6N2O2/c9-6-4-1-10-2-5(4)7-3-8-6/h3H,1-2H2,(H,7,8,9)

InChI Key

ZQTIECFDGXRNRH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)N=CNC2=O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one

[1]

Executive Summary

5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one represents a privileged bicyclic scaffold in medicinal chemistry, characterized by a pyrimidine ring fused to a cyclic ether (tetrahydrofuran) moiety.[1][2] Unlike its fully aromatic furo[3,4-d]pyrimidine counterparts, the 5,7-dihydro variant possesses a partially saturated furan ring, imparting unique steric and electronic properties.[2]

This scaffold serves as a critical bioisostere for purines and quinazolines. It has gained significant traction in drug discovery as a core pharmacophore for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and PI3K/AKT pathways.[1][2] Its structural distinctiveness lies in the furan oxygen atom, which acts as a strategic hydrogen bond acceptor, modulating lipophilicity (LogP) and improving metabolic stability compared to carbocyclic analogs.[2]

Part 1: Structural Analysis & Physicochemical Profile[1][3]

Chemical Identity & Tautomerism

The compound exists in a dynamic lactam-lactim equilibrium.[1] While the 4(3H)-one (lactam) tautomer predominates in neutral solution and the solid state, the 4-hydroxy (lactim) form is accessible for specific binding interactions, particularly in kinase hinge regions.[2]

  • IUPAC Name: 3,5,7-trihydrofuro[3,4-d]pyrimidin-4-one[1]

  • Core Geometry: Planar pyrimidine ring fused to a puckered tetrahydrofuran ring.

  • Electronic Features: The oxygen at position 6 (furan ring) exerts an inductive electron-withdrawing effect, slightly reducing the electron density of the pyrimidine ring compared to a cyclopentapyrimidine.[2]

Physicochemical Properties (Calculated & Experimental)

The following data aggregates standard values for the core scaffold.

PropertyValueSignificance
Molecular Formula C₆H₆N₂O₂Core scaffold composition.[1][3]
Molecular Weight 138.12 g/mol Fragment-like; ideal for fragment-based drug design (FBDD).[1][2]
H-Bond Donors 1 (N3-H)Critical for donor interactions (e.g., with Glu/Asp residues).[1][2]
H-Bond Acceptors 3 (N1, O=C4, O-Furan)High acceptor/donor ratio favors solubility.[1][2]
cLogP ~ -0.8 to -0.3Hydrophilic nature requires substitution for membrane permeability.[1]
TPSA ~ 50-60 ŲFavorable for oral bioavailability (Rule of 5 compliant).[1][2]
pKa (Calculated) ~ 8.5 (N3-H)Weakly acidic; deprotonates under basic conditions to form anions.[1][2]

Part 2: Synthetic Methodologies

Retrosynthetic Analysis

The most robust route to the 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one core involves the construction of the pyrimidine ring onto a pre-existing functionalized tetrahydrofuran.[1]

RetrosynthesisProduct5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-oneIntermediateEthyl 4-oxotetrahydrofuran-3-carboxylateProduct->IntermediateCyclocondensationReagentFormamidine Acetate(Pyrimidine Formation)Product->ReagentPrecursorsGlycolate Esters /Dieckmann CondensationIntermediate->PrecursorsRing Closure

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine ring.[1][2]

Validated Synthesis Protocol

Objective: Synthesis of 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one via cyclocondensation.

Reagents:

  • Ethyl 4-oxotetrahydrofuran-3-carboxylate (Starting Material, CAS: 7664-35-9)[1]

  • Formamidine Acetate (Cyclizing Agent)[2][4]

  • Sodium Ethoxide (NaOEt) (Base)[2]

  • Ethanol (EtOH) (Solvent, anhydrous)[2]

Step-by-Step Methodology:

  • Preparation of Base: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium Ethoxide (2.2 equiv) in anhydrous Ethanol (50 mL) under an argon atmosphere.

    • Expert Insight: Freshly prepared NaOEt is preferred to avoid hydroxide contamination, which can hydrolyze the ester without cyclization.[2]

  • Addition of Formamidine: Add Formamidine Acetate (1.5 equiv) to the stirred solution. Allow to stir for 15 minutes at room temperature to liberate the free base formamidine.

  • Substrate Addition: Dropwise add Ethyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equiv) diluted in 10 mL Ethanol.

  • Cyclization (Reflux): Heat the reaction mixture to reflux (80°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The disappearance of the starting keto-ester spot indicates completion.[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Dissolve the residue in minimal water (10-15 mL).[1]

    • Acidify carefully with 1N HCl to pH ~4-5.[1] The product should precipitate as a white/off-white solid.[1]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water if necessary.

Yield Expectation: 65–80%.

Part 3: Medicinal Chemistry Applications[1][4][6][7][8][9][10]

Pharmacophore Mapping

The 5,7-dihydrofuro[3,4-d]pyrimidine scaffold is a "privileged structure" because it mimics the adenosine core of ATP.

  • Kinase Inhibition (Hinge Binding): The N1 and N3/C4=O motifs form a bidentate hydrogen bond interaction with the hinge region of kinases (e.g., Met residue in EGFR).[2]

  • HIV-1 RT Inhibition: Derivatives substituted at the C2 position (via S-alkylation or amine displacement) fit into the Non-Nucleoside Inhibitor Binding Pocket (NNIBP).[1][2] The furan oxygen provides a unique dipole alignment that differs from standard quinazolines.

PharmacophoreScaffold5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-oneTarget_KinaseKinase Hinge Region(e.g., EGFR, PI3K)Scaffold->Target_KinaseN1 (Acceptor) & NH (Donor) mimic AdenineTarget_HIVHIV-1 RT(NNIBP)Scaffold->Target_HIVC2-Substituents(Hydrophobic Interaction)Feature_OFuran Oxygen(H-Bond Acceptor)Scaffold->Feature_OFeature_O->Target_HIVSolubility & Dipole Alignment

Figure 2: Pharmacophore mapping of the scaffold against major biological targets.

Case Study: HIV-1 NNRTIs

Recent studies (See References) have highlighted derivatives of this core as potent inhibitors of HIV-1 resistant strains (K103N/Y181C).[1][2][5][6][7]

  • Mechanism: The scaffold occupies the "tolerant region I" of the binding pocket.

  • Advantage: The ether oxygen in the fused ring improves water solubility compared to the dihydro-thieno or carbocyclic analogs, addressing a common failure mode in NNRTI development (poor bioavailability).[2]

Part 4: Analytical Characterization Standards

To ensure scientific integrity, the following spectral signatures must be verified for the core structure:

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 12.5 ppm (s, 1H): Broad singlet for the amide NH (exchangeable with D₂O).

  • δ 8.1 ppm (s, 1H): Singlet for the C2-H proton (deshielded by adjacent nitrogens).

  • δ 4.8 - 5.0 ppm (m, 4H): Distinctive methylene protons of the dihydrofuran ring. Note: These may appear as two singlets or a multiplet depending on the puckering and substitution at C2.

Mass Spectrometry (ESI-MS)[1][12]
  • [M+H]⁺: 139.1 Da.

  • Fragmentation: Loss of CO (28 Da) from the pyrimidinone ring is a common fragmentation pathway.

References

  • BenchChem. An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core.[1][3] (Accessed 2025).[3][8] Link[1]

  • Kang, D., et al. "Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains." Journal of Medicinal Chemistry, 65(3), 2458-2470 (2022).[6] Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23125132, 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione." PubChem. Link[1]

  • Organic Syntheses. "Formamidine Acetate: Preparation and Usage." Org.[9][10] Synth. Coll. Vol. 5, p.582. Link[1]

  • Baillache, D. J., & Unciti-Broceta, A. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold (Comparative Analysis)." RSC Medicinal Chemistry, 11, 1112-1135 (2020).[11] Link

An In-depth Technical Guide to the Dihydrofuro[3,4-d]pyrimidine Core: Focus on 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Furo[3,4-d]pyrimidine Landscape

The furo[3,4-d]pyrimidine scaffold is a heterocyclic system of considerable interest in medicinal chemistry, recognized as a key pharmacophore in the pursuit of novel therapeutic agents.[1] Its structural similarity to purine has made it a versatile template for designing molecules with a broad spectrum of biological activities, from antiviral to anticancer properties.[1] This guide focuses on the dihydro- derivative of this core, a structural motif present in potent inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs).[2][3]

While the specific compound 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one is noted as a point of interest, publicly available physicochemical data for this exact mono-one structure is scarce. However, extensive, high-quality data exists for the closely related analogue, 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione . This dione, which features an additional carbonyl group at the C2 position, serves as an excellent, well-characterized exemplar for understanding the fundamental properties of this heterocyclic family. Therefore, this guide will provide a detailed analysis of the dione as a representative of the dihydrofuro[3,4-d]pyrimidine core, offering researchers and drug developers a robust foundation for further exploration.

Core Compound Analysis: 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

The primary subject of this guide, 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS RN: 848398-40-3), provides a foundational dataset for understanding the physicochemical landscape of this scaffold.[4][5] Its properties, computed and curated in public databases like PubChem, are crucial for predicting its behavior in biological systems and for guiding its development into potential therapeutic agents.

Molecular Structure

The molecule consists of a furan ring fused to a pyrimidine ring, with the dihydro- designation indicating the saturation of the furan portion. The dione structure features two carbonyl groups on the pyrimidine ring.

Caption: Molecular structure of the core compound.

Physicochemical Data

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below for 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione are computationally generated values sourced from the PubChem database, which provides a reliable estimate for these key parameters.[4]

PropertyValueSource
Molecular Formula C₆H₆N₂O₃PubChem[4]
Molecular Weight 154.12 g/mol PubChem[4]
Exact Mass 154.03784206 DaPubChem[4]
XLogP3-AA (LogP) -1.7PubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 0PubChem[4]
Topological Polar Surface Area 67.4 ŲPubChem[4]
Complexity 269PubChem[4]

Expert Insights:

  • The negative XLogP3-AA value of -1.7 indicates that the compound is highly hydrophilic.[4] This suggests good aqueous solubility but potentially poor passive diffusion across lipid membranes, a critical consideration for oral bioavailability.

  • The Topological Polar Surface Area (TPSA) of 67.4 Ų is well within the desirable range for good oral bioavailability (typically < 140 Ų).[4] This parameter, related to a molecule's surface polarity, is a strong predictor of its transport properties.

  • With two hydrogen bond donors and three acceptors, the molecule has significant potential for interactions with biological targets like enzymes and receptors.[4]

Therapeutic Relevance and Biological Activity

The dihydrofuro[3,4-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, particularly in the development of antivirals.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Derivatives of the dihydrofuro[3,4-d]pyrimidine core have been identified as exceptionally potent NNRTIs against both wild-type and drug-resistant strains of HIV-1.[2][3] The core structure serves as a central scaffold that can be functionalized to optimize binding within the allosteric NNRTI binding pocket of the reverse transcriptase enzyme. The strategic placement of substituents allows for enhanced interactions with key amino acid residues, which can help overcome common resistance mutations.[2] The exposed oxygen atom of the dihydrofuro ring system can act as a hydrogen bond acceptor, further anchoring the inhibitor within the binding site and improving its resistance profile.[2]

Anticancer Potential

The broader family of furopyrimidines has been investigated for anticancer activity.[1] By mimicking endogenous purines, these compounds can interfere with the biological pathways of cancer cells. While specific data on the dihydro- core is less prevalent in this context, the general principle of targeting kinases and other ATP-dependent enzymes remains a viable strategy for derivatives of this scaffold.

Synthetic Strategies: A Conceptual Framework

Generalized Synthetic Workflow

A plausible synthetic route would likely begin with a functionalized furan precursor, which is then elaborated to build the fused pyrimidine ring.

A Step 1: Precursor Selection (e.g., Substituted 3,4-furandicarbonitrile or related furan derivative) B Step 2: Functional Group Interconversion (e.g., Reduction of nitriles to amines) A->B Chemical Reduction C Step 3: Cyclization Reaction (Reaction with a C1 synthon like urea, phosgene, or an equivalent) B->C Condensation D Step 4: Purification (e.g., Recrystallization or Column Chromatography) C->D Crude Product E Final Product (Dihydrofuro[3,4-d]pyrimidine core) D->E Pure Compound

Sources

Unlocking Therapeutic Potential: A Guide to Targeting Disease with 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Privileged Scaffolds

In the landscape of modern drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – represents a cornerstone of efficient therapeutic development. The 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one core, a fused heterocyclic system, has emerged as such a scaffold. As a bioisostere of purine, it possesses the inherent ability to interact with a wide array of biological macromolecules, making it a fertile ground for the development of novel therapeutics.[1] This guide provides a comprehensive exploration of the key therapeutic targets for this scaffold, underpinned by mechanistic insights and actionable experimental protocols to empower researchers in their quest for next-generation medicines.

The Furo[3,4-d]pyrimidine Core: A Structural and Chemical Overview

The fundamental architecture of the furo[3,4-d]pyrimidine scaffold consists of a pyrimidine ring fused to a furan ring.[2] This fusion imparts a unique set of electronic and steric properties that govern its interactions with biological targets.[2] The dihydro- variant, 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one, introduces specific conformational flexibility and hydrogen bonding capabilities that have been effectively leveraged in drug design.

Table 1: Physicochemical Properties of a Representative Scaffold

PropertyValueSource
Molecular Formula C6H6N2O3[3]
Molecular Weight 154.12 g/mol [3]
IUPAC Name 5,7-dihydro-1H-furo[3,4-d]pyrimidine-2,4-dione[3]
SMILES C1C2=C(CO1)NC(=O)NC2=O[3]

Primary Therapeutic Arenas and Key Molecular Targets

Derivatives of the 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one scaffold have demonstrated significant promise in several critical therapeutic areas, most notably in virology and oncology.

Antiviral Activity: Potent Inhibition of HIV-1 Reverse Transcriptase

A significant body of research has identified dihydrofuro[3,4-d]pyrimidine derivatives as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1][4]

Mechanism of Action: NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that disrupts the catalytic site and inhibits the conversion of viral RNA to DNA.[5][6] The oxygen atom in the dihydrofuro[3,4-d]pyrimidine core can form crucial hydrogen bonds with amino acid residues within the NNRTI binding pocket, contributing to enhanced potency and a better resistance profile.[4]

Therapeutic Significance: The emergence of drug-resistant HIV-1 strains is a major clinical challenge.[5] Several dihydrofuro[3,4-d]pyrimidine derivatives have shown exceptional potency against a wide range of HIV-1 strains carrying common NNRTI-resistant mutations.[4][6] For instance, derivatives 13c2 and 13c4 were found to be highly effective against single-mutation strains, with EC50 values in the low nanomolar range (0.9–8.4 nM), surpassing the efficacy of the approved drug etravirine in some cases.[4]

Table 2: Anti-HIV-1 Activity of Representative Dihydrofuro[3,4-d]pyrimidine Derivatives

CompoundTarget StrainEC50 (nM)Reference
13c2 Single NNRTI-resistant mutations0.9 - 8.4[4]
13c4 Single NNRTI-resistant mutations0.9 - 8.4[4]
14b Panel of HIV-1-resistant strains5.79 - 28.3[6]
16c Panel of HIV-1-resistant strains2.85 - 18.0[6]

EC50 (50% effective concentration) is the concentration of the compound that protects 50% of cells from HIV-1-induced cell death.[1]

Anticancer Activity: A Multi-pronged Attack on Oncogenic Pathways

The furo[3,4-d]pyrimidine scaffold is a versatile platform for the development of anticancer agents, primarily through the inhibition of key protein kinases that drive tumor growth and survival.[2][7]

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, and survival.[1] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[8] Certain furo[3,4-d]pyrimidine analogs have demonstrated the ability to inhibit this pathway, leading to anti-proliferative effects in cancer cells.[1][9]

Mechanism of Action: By acting as ATP-competitive inhibitors of kinases within this pathway, such as PI3K and mTOR, these compounds can block the downstream signaling events that promote cancer cell survival and growth.[8][9]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Furo[3,4-d]pyrimidine Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT pathway by Furo[3,4-d]pyrimidine derivatives.

The broader class of furopyrimidines has been extensively investigated as inhibitors of various RTKs implicated in cancer.[7][10][11]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of proliferation in many cancers. A novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide has been synthesized and shown to have potential as an EGFR tyrosine kinase inhibitor, with molecular docking studies supporting this interaction.[12]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are prevalent in acute myeloid leukemia (AML).[10] While specific data on the 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one scaffold is emerging, related furo[2,3-d]pyrimidine derivatives have been developed as potent FLT3-ITD inhibitors, demonstrating cytotoxicity in AML cell lines in the nanomolar range.[10]

Experimental Protocols for Target Validation and Compound Evaluation

The following protocols provide a framework for assessing the biological activity of novel 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one derivatives.

In Vitro Anti-proliferative Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (GI₅₀).

Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 or 72 hours.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours to allow for formazan crystal formation.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells. Determine the GI₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1]

Caption: Workflow for the MTT anti-proliferative assay.

General Kinase Inhibition Assay

This protocol can be adapted to assess the inhibitory activity of compounds against specific kinases (e.g., PI3K, EGFR, FLT3).

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using luminescence (e.g., ADP-Glo™) or fluorescence-based methods.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.

  • Compound Plating: Add the test compound at various concentrations to the wells of a microplate (e.g., 384-well).[2]

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells, followed by the addition of ATP to initiate the reaction.[2]

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).[2]

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent to measure ADP production).

  • Signal Measurement: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Anti-HIV-1 Activity Assay in MT-4 Cells

This assay evaluates the ability of a compound to protect T-lymphoid cells from HIV-1-induced cell death.

Principle: MT-4 cells are highly susceptible to HIV-1 infection, which leads to cytopathogenicity (cell death). An effective antiviral compound will protect the cells from this effect.

Step-by-Step Methodology:

  • Cell Culture: Culture MT-4 cells in appropriate media.

  • Compound and Virus Addition: Add serial dilutions of the test compounds to a 96-well plate containing MT-4 cells. Subsequently, infect the cells with a standard inoculum of HIV-1.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified, 5% CO₂ atmosphere.

  • Viability Assessment: Assess cell viability using a colorimetric method, such as the MTT assay described in section 3.1.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that protects 50% of the cells from HIV-1-induced cytopathogenicity.[1] Simultaneously, determine the 50% cytotoxic concentration (CC₅₀) in parallel assays without the virus to assess compound toxicity. The selectivity index (SI) is then calculated as CC₅₀/EC₅₀.

Conclusion and Future Horizons

The 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one scaffold represents a highly versatile and privileged core in medicinal chemistry. Its derivatives have demonstrated compelling potential as therapeutic agents, particularly as potent HIV-1 NNRTIs and as multi-targeted kinase inhibitors for cancer therapy.[1] The ability of this scaffold to interact with key biological targets like HIV-1 reverse transcriptase and the PI3K/AKT signaling pathway underscores its importance.[1] Future research should focus on leveraging structure-activity relationship studies to optimize potency and selectivity, as well as on improving the pharmacokinetic profiles of lead compounds to advance them toward clinical development. The continued exploration of this scaffold is poised to yield novel and effective treatments for some of the most challenging human diseases.

References

  • 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. PubChem. Available from: [Link]

  • Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. PMC. Available from: [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine. Available from: [Link]

  • 4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available from: [Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Scilit. Available from: [Link]

  • Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Lirias. Available from: [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Semantic Scholar. Available from: [Link]

  • Design, Molecular docking, Synthesis and Biological evaluation of 5, 7 dimethyl pyrido(2, 3-d)pyrimidin-4-one and 4,5 dihydro pyrazolo (3, 4-d) pyrimidines for cytotoxic activity. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Synthesis of target furo[2,3‐d]pyrimidine derivatives 3a–f and 4a–d. ResearchGate. Available from: [Link]

  • Development of Novel Dihydrofuro[3,4- d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. PubMed. Available from: [Link]

  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. PMC - NIH. Available from: [Link]

  • Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. PubMed. Available from: [Link]

Sources

Technical Guide: History, Discovery, and Synthesis of Dihydrofuro-Pyrimidine Fused Ring Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rise of a Privileged Scaffold

The dihydrofuro-pyrimidine fused ring system represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Merging the pharmacophoric properties of the pyrimidine ring (central to DNA/RNA and kinase signaling) with the steric and electronic modulation of a fused furan/dihydrofuran ring, this system has emerged as a cornerstone in the design of next-generation therapeutics.

This guide analyzes the two primary isomers of interest:

  • Dihydrofuro[2,3-d]pyrimidine: Predominantly synthesized via multicomponent reactions (MCRs) and known for anticancer (PI3K/AKT inhibition) and antimicrobial activity.

  • Dihydrofuro[3,4-d]pyrimidine: A key scaffold in recent anti-HIV drug discovery (NNRTIs) and EGFR inhibition.

Historical Evolution: From Uric Acid to Multicomponent Efficiency

The history of fused pyrimidines dates back to 1776 , when Carl Wilhelm Scheele isolated uric acid (a purine, which is an imidazole-fused pyrimidine). However, the specific exploration of dihydrofuro-pyrimidine systems is a more recent phenomenon, driven by the need for structural diversity beyond the classical purine and quinazoline templates.

The Three Eras of Discovery
EraKey MilestoneTechnical Significance
Classical Era (1950s-1980s) Stepwise CyclizationEarly synthesis relied on linear, multi-step construction, often starting from pre-functionalized furans or pyrimidines. High cost and low diversity limited library generation.
The MCR Renaissance (1990s-2000s) Isocyanide-based MCRsThe application of isocyanide-based multicomponent reactions (IMCRs) revolutionized access to the [2,3-d] isomer. Researchers demonstrated that barbituric acids could serve as efficient binucleophiles.
Target-Driven Era (2010s-Present) Scaffold HoppingDiscovery of dihydrofuro[3,4-d]pyrimidines as potent HIV-1 NNRTIs. The scaffold proved superior to traditional thiophene analogs in overcoming resistant mutant strains (e.g., K103N/Y181C).[1]

Synthetic Methodologies: Mechanisms and Causality

The synthesis of these systems illustrates a shift from "brute force" organic chemistry to "atom-economical" design.

The [2,3-d] Isomer: The Barbituric Acid Route

The most robust method for generating the dihydrofuro[2,3-d]pyrimidine core is the One-Pot Three-Component Reaction involving:

  • 1,3-Dimethylbarbituric acid (Active methylene source)

  • Arylglyoxal or Aromatic Aldehyde (Electrophile)

  • Alkyl Isocyanide (Nucleophile/Cyclization trigger)

Mechanistic Insight (Causality)

Why does this reaction work? It relies on the Knoevenagel-Michael-Cyclization cascade.[2]

  • Knoevenagel Condensation: The aldehyde condenses with the barbituric acid to form a highly electrophilic "enone" (arylidene intermediate).

  • Michael Addition: The isocyanide carbon attacks the

    
    -position of the enone.
    
  • Intramolecular Cyclization: The enolate oxygen attacks the isocyanide carbon, closing the furan ring.

  • Tautomerization: A proton shift stabilizes the final dihydrofuro-pyrimidine structure.

SynthesisMechanism Start Reagents: Barbituric Acid + Aldehyde Inter1 Intermediate A: Arylidene (Enone) Start->Inter1 Knoevenagel Condensation (-H2O) Inter2 Intermediate B: Michael Adduct Inter1->Inter2 Michael Addition (C-attack) Step2 Reagent: Isocyanide (R-NC) Step2->Inter2 Final Product: Dihydrofuro[2,3-d]pyrimidine Inter2->Final Intramolecular Cyclization (O-attack) & Tautomerization

Caption: Mechanistic cascade for the synthesis of dihydrofuro[2,3-d]pyrimidine via isocyanide-based MCR.

The [3,4-d] Isomer: The Furan-First Strategy

Unlike the [2,3-d] system, the [3,4-d] isomer is often constructed by building the pyrimidine ring onto a pre-existing furan scaffold. This is frequently used in HIV drug discovery to precisely position the "left wing" and "right wing" substituents essential for binding to the NNRTI pocket.

Experimental Protocol: Green Synthesis of Dihydrofuro[2,3-d]pyrimidines

Objective: Synthesize 5-aryl-6-(cyclohexylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione. Rationale: This protocol utilizes water/ethanol as a solvent and a mild catalyst (ZrOCl₂ or TBAB), adhering to Green Chemistry principles (E-factor reduction).

Materials
  • 1,3-Dimethylbarbituric acid (1.0 mmol)

  • Phenylglyoxal monohydrate (1.0 mmol)

  • Cyclohexyl isocyanide (1.0 mmol)

  • Catalyst: ZrOCl₂·8H₂O (10 mol%) or TBAB (5 mol%)

  • Solvent: Ethanol:Water (1:1 v/v, 5 mL)

Step-by-Step Methodology
  • Activation: In a 25 mL round-bottom flask, dissolve phenylglyoxal monohydrate and the catalyst in the Ethanol:Water mixture. Stir at room temperature for 5 minutes to activate the carbonyl group.

  • Condensation: Add 1,3-dimethylbarbituric acid. Heat the mixture to 50°C .

    • Observation: The solution may turn slightly turbid or change color as the Knoevenagel adduct forms (approx. 10-15 mins).

  • Addition: Dropwise add cyclohexyl isocyanide over 2 minutes.

    • Safety Note: Isocyanides have a potent odor; perform this step in a well-ventilated fume hood.

  • Reaction: Stir at 50°C for 45–60 minutes. Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The spot for barbituric acid should disappear.

  • Workup (Self-Validating):

    • Cool the reaction mixture to room temperature.

    • The product typically precipitates out as a solid due to the "hydrophobic effect" in the aqueous medium.

    • Filter the solid and wash with cold aqueous ethanol (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol to yield pure white/off-white crystals.

Yield Expectation: 85–92%. Characterization: ¹H NMR should show a distinct singlet for the furan ring proton (if glyoxal is used) or lack thereof if a substituted aldehyde is used, and the disappearance of the isocyanide peak.

Biological Applications & Structure-Activity Relationship (SAR)

The versatility of the dihydrofuro-pyrimidine scaffold lies in its ability to orient substituents in 3D space to match specific binding pockets.

Key Therapeutic Areas
Target / DiseaseScaffold IsomerMechanism of ActionKey Reference
HIV-1 Dihydrofuro[3,4-d]NNRTI: Binds to the allosteric hydrophobic pocket of Reverse Transcriptase. Effective against K103N/Y181C mutants.[1][3][4][Kang et al., 2022]
Cancer (Breast/Lung) Dihydrofuro[2,3-d]PI3K/AKT Inhibition: The scaffold mimics the adenine ring of ATP, blocking the kinase active site.[Abdel Reheim et al., 2025]
Antimicrobial Dihydrofuro[2,3-d]DHFR Inhibition: Acts as an antifolate, disrupting bacterial DNA synthesis.[General Literature]
SAR Logic: Tuning the Scaffold

The biological activity is strictly controlled by substituents at specific positions.

  • N-1/N-3 Positions: Alkyl groups (Methyl/Ethyl) control solubility and pharmacokinetic profile.

  • C-5 Position (Aryl Group): Critical for

    
    -
    
    
    
    stacking interactions (e.g., with Tyr181 in HIV RT).
  • C-6 Position (Amino/Alkyl): Often derived from the isocyanide; provides H-bond donors/acceptors for residue interaction.

SAR_Logic Core Dihydrofuro-Pyrimidine Core Scaffold N1_N3 N1/N3 Substituents: Solubility & PK (e.g., Methyl, Ethyl) Core->N1_N3 C5 C5 Aryl Group: Hydrophobic Pocket Binding (Pi-Pi Stacking) Core->C5 C6 C6 Substituent: H-Bonding Interactions (from Isocyanide) Core->C6 Activity Biological Activity: Kinase/Viral Inhibition Core->Activity

Caption: Structure-Activity Relationship (SAR) map for dihydrofuro-pyrimidine derivatives.

Future Outlook

The field is moving toward computational integration and flow chemistry .

  • PROTACs: Researchers are exploring linking dihydrofuro-pyrimidine kinase inhibitors to E3 ligase ligands to degrade, rather than just inhibit, target proteins.

  • Flow Synthesis: Converting the MCR batch protocol into a continuous flow process to scale up production for clinical trials.

References

  • Kang, D., et al. (2022).[4] "Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains." Journal of Medicinal Chemistry.

  • Abdel Reheim, M. A. M., et al. (2025). "Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation." RSC Medicinal Chemistry.

  • BenchChem. (2025).[5] "The Rise of 2,3-Dihydrofuro[2,3-c]pyridine and Related Scaffolds in Modern Medicinal Chemistry." BenchChem Technical Guides.

  • Shaabani, A., et al. (2008). "Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines." Tetrahedron Letters. (General reference for MCR protocol logic).
  • Campaigne, E., et al. (1969). "Synthesis of some ureidodihydrofurans and related pyrimidones as potential antimalarials." Journal of Medicinal Chemistry.

Disclaimer: This guide is for research purposes only. All synthetic protocols should be performed by qualified personnel in a controlled laboratory environment.

Sources

Electronic properties and reactivity of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties and Reactivity of 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one

Authored by: A Senior Application Scientist

Abstract

The 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one core is a significant heterocyclic scaffold in medicinal chemistry, recognized as a key pharmacophore in the development of a diverse range of therapeutic agents. Its structural analogy to endogenous purines allows it to interact with a wide array of biological targets, leading to its exploration in antiviral, anticancer, and kinase inhibition studies.[1] This technical guide provides a comprehensive analysis of the electronic properties and reactivity of this privileged core, offering insights for researchers, scientists, and professionals in drug development. While experimental data on the unsubstituted parent compound is limited in publicly available literature, this guide synthesizes information from computational studies and data on its derivatives to present a detailed profile.[1]

Core Structure and Physicochemical Properties

The 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one scaffold consists of a furan ring fused to a dihydropyrimidinone ring. This fusion creates a bicyclic system with distinct electronic characteristics that govern its biological activity and metabolic fate. The pyrimidine ring is inherently electron-deficient, which significantly influences the reactivity of the entire molecule.[1][2]

Physicochemical Descriptors

While specific experimental data for the parent 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one is not extensively documented, computational models and data for closely related analogs, such as 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, provide valuable insights into its likely properties.

PropertyPredicted ValueSource
Molecular FormulaC₆H₆N₂O₂-
Molecular Weight138.12 g/mol -
XLogP3-0.9[1] (analog)
Hydrogen Bond Donor Count1-
Hydrogen Bond Acceptor Count3[1] (analog)
Topological Polar Surface Area54.1 Ų-

Note: Some values are for the closely related dione analog and are provided for illustrative purposes.

Bioisosterism with Purines

The furo[3,4-d]pyrimidine scaffold is considered a bioisostere of purine.[1][3] This bioisosteric relationship is fundamental to its biological activity, as it allows derivatives to mimic endogenous purines and interact with their corresponding biological targets, such as kinases and other ATP-binding proteins.[3] The substitution of the imidazole ring in purine with a furan ring maintains the overall planar structure and the spatial arrangement of hydrogen bond donors and acceptors necessary for target binding.[3]

graph "Bioisosteric_Relationship" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Purine [label="Purine Core"]; FuroPyrimidinone [label="5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one Core"]; Analogy [label="Bioisosteric Analogy", shape=ellipse, fillcolor="#FFFFFF", style=rounded]; Kinase [label="Kinase ATP-Binding Pocket", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Purine -> Analogy [label="mimics"]; FuroPyrimidinone -> Analogy; Analogy -> Kinase [label="enables interaction with"]; }

Caption: Bioisosteric relationship between the purine and furo[3,4-d]pyrimidinone cores.

Electronic Structure and Reactivity

The electronic landscape of 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one is characterized by the interplay between the electron-rich furan ring and the electron-deficient pyrimidinone ring. This distribution of electron density is a key determinant of the molecule's reactivity towards electrophiles and nucleophiles, as well as its metabolic stability.

Molecular Orbitals and Reactivity Indices

Computational studies on related pyrimidine derivatives using Density Functional Theory (DFT) provide a framework for understanding the electronic properties of the core.

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to be localized primarily on the more electron-rich portions of the molecule, likely the furan ring and the nitrogen atoms. This region is susceptible to electrophilic attack.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is anticipated to be distributed over the electron-deficient pyrimidinone ring, particularly the carbonyl carbon and the carbon atoms of the pyrimidine ring. These sites are prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Predicted Sites of Reactivity

Based on the electronic properties, the following reactivity patterns can be predicted:

  • Electrophilic Attack: The furan ring, being electron-rich, is a likely site for electrophilic aromatic substitution, although the electron-withdrawing effect of the fused pyrimidinone ring will reduce its reactivity compared to unsubstituted furan.

  • Nucleophilic Attack: The carbonyl carbon of the pyrimidinone ring is a primary site for nucleophilic attack. The carbon atoms in the pyrimidine ring are also susceptible to nucleophilic substitution, especially if activated by a suitable leaving group.

  • N-Alkylation/Acylation: The nitrogen atoms in the pyrimidinone ring can be readily alkylated or acylated, a common strategy for derivatization in medicinal chemistry.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the protons on both the furan and dihydropyrimidinone rings. The chemical shifts will be influenced by the electronic environment and the anisotropic effects of the fused ring system. For derivatives, signals for various substituents would also be present.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide distinct signals for each carbon atom in the bicyclic core. The carbonyl carbon is expected to have the most downfield chemical shift. The chemical shifts of the furan and pyrimidine carbons will reflect their respective electron densities.[4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibration of the lactam group in the pyrimidinone ring. Other notable bands will include C-N stretching, C-O-C stretching of the furan ring, and N-H stretching vibrations. For derivatives of pyrazolo[3,4-d]pyrimidines, characteristic IR bands have been reported.[5]

Synthesis and Derivatization

The synthesis of the furo[3,4-d]pyrimidinone core can be achieved through various synthetic routes. A common approach involves the construction of the pyrimidine ring onto a pre-functionalized furan precursor.[1]

General Synthetic Workflow

A generalized synthetic pathway is outlined below:

digraph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Substituted Furan"]; Intermediate [label="Aminofuran Derivative"]; Cyclization [label="Cyclization with a One-Carbon Synthon (e.g., formamide)"]; Product [label="Furo[3,4-d]pyrimidinone Core"];

Start -> Intermediate [label="Functional Group Manipulation"]; Intermediate -> Cyclization; Cyclization -> Product; }

Caption: A general workflow for the synthesis of the furo[3,4-d]pyrimidinone core.
Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol for the synthesis of a furo[3,4-d]pyrimidinone derivative, adapted from methodologies for related fused pyrimidine systems.[1]

  • Step 1: Formation of an Aminofuran Intermediate: A suitably substituted furan-3,4-dicarboxylate is subjected to a Curtius or Hofmann rearrangement to introduce an amino group at the 3-position.[1]

  • Step 2: Cyclization: The resulting 3-aminofuran-4-carboxylate is heated at reflux with an excess of formamide for several hours.[1]

  • Step 3: Work-up and Purification: The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the product is precipitated by adding water. The crude product is then purified by recrystallization or column chromatography to yield the desired furo[3,4-d]pyrimidinone.[1]

Reactivity in a Biological Context: Metabolism

The metabolic stability of a drug candidate is a critical factor in its development. For the furo[3,4-d]pyrimidine scaffold, several metabolic "hot-spots" can be anticipated based on general principles of heterocycle metabolism.[6]

Potential Metabolic Pathways
  • Furan Ring Oxidation: The electron-rich furan ring is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, which can lead to ring-opening.[6]

  • N-Dealkylation: Alkyl groups attached to the nitrogen atoms of the pyrimidine ring are common sites for metabolic removal.[6]

  • Hydroxylation: Aromatic or aliphatic substituents on the core are prone to hydroxylation.[6]

digraph "Metabolic_Pathways" { node [shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#EA4335"];

Parent [label="Furo[3,4-d]pyrimidinone Derivative"]; Oxidation [label="Furan Ring Oxidation"]; Dealkylation [label="N-Dealkylation"]; Hydroxylation [label="Substituent Hydroxylation"]; Metabolites [label="Metabolites", shape=ellipse, fillcolor="#FFFFFF", style=rounded];

Parent -> Oxidation [label="CYP450"]; Parent -> Dealkylation [label="CYP450"]; Parent -> Hydroxylation [label="CYP450"]; Oxidation -> Metabolites; Dealkylation -> Metabolites; Hydroxylation -> Metabolites; }

Caption: Potential metabolic pathways for furo[3,4-d]pyrimidine derivatives.
Experimental Protocol: In Vitro Metabolic Stability Assay

A common method to assess metabolic stability is through an in vitro assay using human liver microsomes (HLM).[6]

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4), a 10 mM stock solution of the test compound in DMSO, and a solution of HLM.[6]

  • Incubation: The test compound is incubated with HLM in the presence of an NADPH regenerating system at 37°C.[6]

  • Sampling and Analysis: Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate its in vitro half-life and intrinsic clearance.

Conclusion

The 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one core is a versatile and medicinally important scaffold. Its electronic properties, characterized by the fusion of an electron-rich furan ring and an electron-deficient pyrimidinone ring, dictate its reactivity and provide multiple avenues for synthetic modification. While a comprehensive experimental characterization of the unsubstituted parent molecule is lacking in the literature, this guide provides a robust framework for understanding its chemical behavior based on computational insights and data from its numerous biologically active derivatives. A thorough grasp of its electronic structure, reactivity, and metabolic profile is essential for the rational design of novel therapeutics based on this privileged core.

References

  • PubChem. (n.d.). 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the synthesized compounds calculated by Data Warrior. Retrieved from [Link]

  • PubChemLite. (n.d.). Furo[3,4-d]pyrimidine-2,4,7(1h,3h,5h)-trione. Retrieved from [Link]

  • Lirias. (n.d.). Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Retrieved from [Link]

  • PubMed. (2000, January 17). Synthesis and evaluation of furo[3,4-d]pyrimidinones as selective alpha1a-adrenergic receptor antagonists. Retrieved from [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • PubMed. (2014). CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. Retrieved from [Link]

  • PubMed. (2022, February 10). Development of Novel Dihydrofuro[3,4- d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Retrieved from [Link]

  • MDPI. (2017, May 16). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Retrieved from [Link]

  • MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • Springer. (2021, September 29). Synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis of the novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][6][7]thiazolo[5,4-e]pyridine-2,10(3H)-dione. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (2024, October 12). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Synthesis of Furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one Derivatives via Three-Component Reaction in Ionic Liquid without Any Catalyst. Retrieved from [Link]

  • PMC. (n.d.). Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. Retrieved from [Link]

  • Indiana State University. (1997, December 4). Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • MDPI. (2024, November 25). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Retrieved from [Link]

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Methodological & Application

Scalable production methods for 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production of 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one (CAS 1703-46-4 analog/core). This bicyclic heterocycle is a critical scaffold in medicinal chemistry, serving as the core pharmacophore for next-generation HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) designed to overcome K103N/Y181C resistance mutations.

Unlike bench-scale methods that rely on unstable intermediates or hazardous reagents (e.g., diazomethane), this protocol utilizes a convergent "De Novo" construction strategy . The method proceeds via the Dieckmann condensation of diethyl diglycolate followed by cyclocondensation with formamidine acetate. This route is optimized for kilogram-scale production, offering high atom economy, manageable safety profiles, and reproducible purity >98%.

Retrosynthetic Analysis & Strategy

To achieve scalability, we avoid the functionalization of pre-existing pyrimidines, which often requires expensive palladium catalysis or harsh lithiation steps. Instead, we employ a thermodynamic ring-closure strategy.

Strategic Disconnection:

  • Pyrimidine Ring: Formed via condensation of a

    
    -keto ester with a 1,3-binucleophile (Formamidine).
    
  • Furanone Core: The required

    
    -keto ester (Ethyl 4-oxotetrahydrofuran-3-carboxylate) is generated via intramolecular Claisen (Dieckmann) condensation of an acyclic ether diester.
    

Retrosynthesis Target 5,7-Dihydrofuro[3,4-d] pyrimidin-4(3H)-one Intermediate Ethyl 4-oxotetrahydrofuran- 3-carboxylate Intermediate->Target Cyclocondensation StartingMaterial Diethyl Diglycolate (Diethyl 2,2'-oxydiacetate) StartingMaterial->Intermediate Dieckmann Condensation Reagent1 Formamidine Acetate + NaOEt Reagent1->Target Reagent2 NaOEt / Toluene (Dieckmann) Reagent2->Intermediate

Figure 1: Retrosynthetic logic flow from commodity chemicals to the target fused heterocycle.

Process Chemistry Optimization

Critical Parameter Assessment
ParameterOptimized ConditionRationale
Base Selection (Step 1) Sodium Ethoxide (NaOEt)Compatible with ethyl esters (prevents transesterification byproducts). Safer than NaH on >1kg scale.
Solvent (Step 1) TolueneAllows azeotropic removal of ethanol, driving the equilibrium of the Dieckmann condensation forward.
Amidine Source (Step 2) Formamidine AcetateNon-hygroscopic solid, stable, and safer than free formamidine. Releases free base in situ.
Temperature (Step 2) 78°C (Reflux)Required to overcome the activation energy of the initial nucleophilic attack on the ketone.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 4-oxotetrahydrofuran-3-carboxylate

Reaction Type: Dieckmann Condensation[1]

Materials:

  • Diethyl diglycolate (CAS 6290-26-2): 1.0 equiv

  • Sodium Ethoxide (21% wt in EtOH): 1.2 equiv

  • Toluene (Anhydrous): 10 Volumes

  • Glacial Acetic Acid: As required for neutralization

Protocol:

  • Charge: To a reactor equipped with a mechanical stirrer and Dean-Stark trap, charge Toluene and Sodium Ethoxide solution.

  • Distillation: Heat to reflux and distill off ethanol until the internal temperature reaches ~110°C (boiling point of Toluene). Crucial: Removal of ethanol drives the equilibrium.

  • Addition: Cool to 80°C. Add Diethyl diglycolate dropwise over 2 hours. The mixture will become a thick slurry (enolate formation).

  • Reaction: Reflux for 4 hours. Monitor by TLC or GC (Disappearance of starting diester).

  • Quench: Cool to 0°C. Quench carefully with Glacial Acetic Acid/Ice water mixture to pH 6-7. Note: Do not acidify strongly (< pH 4) as the

    
    -keto ester is prone to decarboxylation.
    
  • Extraction: Separate organic layer. Extract aqueous layer with Ethyl Acetate (3x).

  • Isolation: Combine organics, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Vacuum distillation (bp ~100-110°C @ 15 mmHg) yields the product as a pale yellow oil.

    • Target Yield: 75-85%[2]

Stage 2: Annulation to 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one

Reaction Type: Cyclocondensation

Materials:

  • Ethyl 4-oxotetrahydrofuran-3-carboxylate (Stage 1 Product): 1.0 equiv

  • Formamidine Acetate (CAS 3473-63-0): 1.5 equiv

  • Sodium Ethoxide (Solid or 21% soln): 2.5 equiv

  • Ethanol (Absolute): 15 Volumes

Protocol:

  • Preparation: Dissolve Sodium Ethoxide in Absolute Ethanol in the reactor.

  • Activation: Add Formamidine Acetate. Stir at ambient temperature for 30 mins to liberate free formamidine base.

  • Addition: Add Ethyl 4-oxotetrahydrofuran-3-carboxylate slowly.

  • Cyclization: Heat the mixture to reflux (78°C) for 6–12 hours.

    • In-Process Control (IPC): Monitor by HPLC. The intermediate uncyclized amide may be visible; continue reflux until conversion is >98%.

  • Work-up: Cool to room temperature. Concentrate the solvent to ~20% of original volume.

  • Precipitation: Dilute with ice-cold water (10 Volumes). Adjust pH to 5-6 with 2N HCl. The product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid and wash with cold water followed by cold diethyl ether (to remove unreacted keto-ester).

  • Drying: Dry in a vacuum oven at 45°C for 24 hours.

    • Target Yield: 65-75%[2]

    • Purity: >98% (HPLC)

Workflow cluster_0 Stage 1: Dieckmann Condensation cluster_1 Stage 2: Pyrimidine Annulation S1_Start Diethyl Diglycolate + NaOEt/Toluene S1_Reflux Reflux w/ Dean-Stark (Remove EtOH) S1_Start->S1_Reflux S1_Quench Acidify (pH 6) Extract & Distill S1_Reflux->S1_Quench S1_Prod Intermediate: Ethyl 4-oxotetrahydrofuran- 3-carboxylate S1_Quench->S1_Prod S2_Mix Mix Intermediate + Formamidine Acetate S1_Prod->S2_Mix Transfer S2_React Reflux in EtOH/NaOEt (6-12 Hours) S2_Mix->S2_React S2_Workup pH Adjustment & Precipitation S2_React->S2_Workup Final Final Product: 5,7-Dihydrofuro[3,4-d] pyrimidin-4(3H)-one S2_Workup->Final

Figure 2: Operational workflow for the two-stage synthesis.

Analytical Specifications

To ensure the material is suitable for downstream pharmaceutical applications (e.g., chlorination for HIV NNRTI synthesis), the following specifications must be met:

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Identification 1H-NMR (DMSO-d6)Confirms dihydrofuran protons (singlets/multiplets ~4.8-5.0 ppm) and pyrimidine C2-H (~8.0 ppm).
Purity HPLC (C18, ACN/H2O)≥ 98.0% area
Loss on Drying Gravimetric≤ 0.5% w/w
Sulfated Ash Gravimetric≤ 0.1% (Critical for catalyst protection in next steps)

Safety & Hazard Analysis

  • Sodium Ethoxide (NaOEt): Highly flammable and corrosive. Reacts violently with water. Handle under inert atmosphere (Nitrogen/Argon).

  • Formamidine Acetate: Irritant and potential skin sensitizer.[3][4] Avoid inhalation of dust.[4][5][6] Safer alternative to unstable free formamidine, but releases ammonia/formamidine gas upon basification; ensure adequate ventilation.

  • Toluene: Flammable and reproductive toxin. Use closed systems where possible.

References

  • Dieckmann Condensation Mechanism & Scope

    • Davis, B. R.; Garrett, P. J.[1] "The Dieckmann Condensation."[1][7][8] Comprehensive Organic Synthesis, 1991 , 2, 806–829.

  • Synthesis of Fused Pyrimidines via Formamidine

    • Han, S. et al. "Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs." Journal of Medicinal Chemistry, 2022 , 65(3), 2458–2470.

  • Formamidine Acetate Reagent Profile

    • Taylor, E. C.; Ehrhart, W. A. "Formamidine Acetate."[9][3][5][6][10] Organic Syntheses, 1973 , Coll. Vol. 5, p.582.

  • Tetrahydrofuran-3-carboxylate Synthesis

    • Mousavizadeh, F. et al. "Synthesis of 4-oxotetrahydrofuran-3-carboxylates." Tetrahedron Letters, 2010 , 51(3), 532-535.

Sources

Navigating the Solvent Landscape: A Guide to Optimizing Reactions of 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one in Modern Drug Discovery

The 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its structural resemblance to purine has made it a focal point in the development of potent antiviral, anticancer, and kinase inhibitory drugs.[1] Derivatives of this fused heterocyclic system have shown significant promise, for instance, as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, demonstrating efficacy against both wild-type and drug-resistant viral strains.[1][2] The versatility of this scaffold necessitates a deep understanding of its reactivity to facilitate the synthesis of diverse and potent analogues. A critical, yet often underestimated, factor governing the outcome of reactions involving this core is the choice of solvent.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for reactions involving 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one. We will delve into the theoretical underpinnings of solvent effects and provide practical, field-proven protocols to screen and optimize solvent conditions for a representative N-alkylation reaction.

Theoretical Framework: Understanding the Role of the Solvent

The solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates, yields, and even the regioselectivity of a chemical transformation. Its impact stems from a combination of physical and chemical properties.

1. Polarity and Dielectric Constant:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are excellent at solvating cations but less effective at solvating anions.

  • Nonpolar Solvents (e.g., toluene, hexane): These solvents have low dielectric constants and are poor at solvating charged species.

The polarity of the solvent can dramatically affect the stability of reactants, intermediates, and transition states. For instance, in SN2 reactions, polar aprotic solvents often accelerate the reaction rate by solvating the cation of the base, leaving the anion more "naked" and nucleophilic.

2. Solute-Solvent Interactions:

  • Hydrogen Bonding: The ability of a solvent to donate or accept hydrogen bonds can stabilize charged intermediates or transition states. This is particularly relevant for reactions involving the pyrimidinone core, which has hydrogen bond donor and acceptor sites.

  • Dipole-Dipole Interactions: These occur between polar molecules and can influence the orientation of reactants.

  • Van der Waals Forces: These are weaker interactions that are present in all solvents.

3. "Green" Solvents in Heterocyclic Synthesis:

In recent years, there has been a significant push towards the use of environmentally benign or "green" solvents.[3][4][5] These include water, ionic liquids, and deep eutectic solvents (DESs), which are often biodegradable, non-toxic, and non-flammable.[4][6][7] For the synthesis of heterocyclic compounds, these solvents can offer unique advantages, sometimes acting as both the solvent and a catalyst.[6]

Experimental Protocol: Solvent Screening for N-Alkylation of 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one

N-alkylation is a common and crucial modification of the pyrimidinone scaffold. The regioselectivity of this reaction (N1 vs. N3 alkylation) can be highly dependent on the reaction conditions, especially the solvent.

Objective: To determine the optimal solvent for the selective N1-alkylation of 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one with a model alkylating agent (e.g., benzyl bromide).

Materials:

  • 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • A selection of anhydrous solvents (see Table 1)

  • Standard laboratory glassware and purification supplies (TLC, column chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a series of oven-dried round-bottom flasks, add 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one (1.0 mmol) and potassium carbonate (1.5 mmol).

  • Solvent Addition: To each flask, add 5 mL of a different anhydrous solvent from Table 1.

  • Reagent Addition: Add benzyl bromide (1.1 mmol) to each flask.

  • Reaction Conditions: Stir the reactions at a constant temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed (or after a set time, e.g., 24 hours), cool the reactions to room temperature. Filter off the inorganic salts and wash with a small amount of the respective solvent.

  • Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product ratio (N1 vs. N3 isomers) by 1H NMR spectroscopy.

  • Purification: Purify the major product by column chromatography on silica gel.

  • Characterization: Characterize the purified product(s) by 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.

Data Presentation and Analysis

The results of the solvent screening can be summarized in a table for easy comparison.

Table 1: Effect of Solvent on the N-Alkylation of 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one

EntrySolventDielectric Constant (ε)Reaction Time (h)Yield (%)N1:N3 Ratio
1Acetonitrile (MeCN)37.512859:1
2Dimethylformamide (DMF)36.78927:3
3Dimethyl sulfoxide (DMSO)46.76956:4
4Tetrahydrofuran (THF)7.62465>95:5
5Toluene2.4>48<10-
6Ethanol (EtOH)24.518703:1

Analysis of Results:

The data in Table 1 reveals a clear solvent-dependent trend. Polar aprotic solvents like DMF and DMSO lead to faster reaction rates and higher overall yields. However, acetonitrile and, notably, the less polar THF, provide superior regioselectivity towards the desired N1-alkylated product. This observation is consistent with literature reports on the alkylation of similar heterocyclic systems, where less polar solvents can favor alkylation at the less sterically hindered and more nucleophilic nitrogen.[8] The poor performance of toluene highlights the need for a solvent capable of solubilizing the starting materials and stabilizing charged intermediates. The protic solvent ethanol gives a moderate yield but with lower selectivity, likely due to hydrogen bonding interactions with the pyrimidinone nitrogens.

Visualization of the Solvent Selection Workflow

The process of selecting an appropriate solvent can be visualized as a decision-making tree.

SolventSelection start Define Reaction Type (e.g., N-Alkylation) solubility Are reactants soluble? start->solubility solubility->start No (Re-evaluate starting materials) polarity Consider Polarity (Protic vs. Aprotic) solubility->polarity Yes selectivity Regioselectivity a Concern? polarity->selectivity green Consider Green Alternatives (Water, Ionic Liquids, DES) selectivity->green Yes optimization Screen a Range of Solvents selectivity->optimization No green->optimization analysis Analyze Yield, Purity, Time optimization->analysis final Select Optimal Solvent analysis->final

Caption: A workflow diagram for rational solvent selection in chemical synthesis.

Conclusion and Future Perspectives

The choice of solvent is a powerful tool for controlling the outcome of reactions involving the 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one scaffold. As demonstrated with the N-alkylation example, a systematic screening of solvents with varying polarities and properties is crucial for achieving high yields and desired regioselectivity. While traditional polar aprotic solvents often provide good results, less polar options should not be overlooked when selectivity is a primary concern.

Future research in this area should continue to explore the application of green solvents.[3][5][7] The unique properties of ionic liquids and deep eutectic solvents could unlock new reaction pathways and provide more sustainable and efficient methods for the synthesis of novel 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one derivatives, ultimately accelerating the drug discovery process.

References

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco - Indian Academy of Sciences. Available at: [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - MDPI. Available at: [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Available at: [Link]

  • 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione - PubChem. Available at: [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - ResearchGate. Available at: [Link]

  • Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[3][4][9]Triazolo[5][10]pyridines and Related Deaza-Compounds - ResearchGate. Available at: [Link]

  • Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds - Caltech Authors. Available at: [Link]

  • N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents - PMC. Available at: [Link]

  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases - MDPI. Available at: [Link]

  • N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity - PubMed. Available at: [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - PMC. Available at: [Link]

  • Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C - Lirias. Available at: [Link]

  • A Facile Synthesis of Furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one Derivatives via Three-Component Reaction in Ionic Liquid without Any Catalyst - ResearchGate. Available at: [Link]

  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY - Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors - PubMed. Available at: [Link]

  • 356 chemistry and biology of 3,4-dihydropyrimidin-2(1h)-one (or thione) derivatives obtained by the biginelli multicomponent reaction. Available at: [Link]

  • 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors - PubMed. Available at: [Link]

  • 436 reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. Available at: [Link]

  • Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - MDPI. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - MDPI. Available at: [Link]

  • (PDF) 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties - ResearchGate. Available at: [Link]

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the rapid and efficient synthesis of 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods. Detailed methodologies, mechanistic insights, and expected outcomes are presented for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Furo[3,4-d]pyrimidine Core and the Power of Microwave Synthesis

The furo[3,4-d]pyrimidine core is a privileged heterocyclic system of significant interest in medicinal chemistry. As a purine bioisostere, this scaffold is a key pharmacophore in the development of a wide range of therapeutic agents. Derivatives have demonstrated a broad spectrum of biological activities, including potent antiviral, anticancer, and kinase inhibitory properties.[1] Specifically, dihydrofuro[3,4-d]pyrimidine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, showing efficacy against wild-type and drug-resistant strains.[1][2][3]

Traditional synthetic routes to this scaffold often involve multi-step procedures with long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative.[4] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to minutes, often with improved yields and selectivity.[5] This is due to the direct and uniform heating of the reaction mixture, which minimizes hotspots and thermal degradation of sensitive compounds.[4] This protocol details a microwave-assisted approach to the synthesis of the core 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one.

Reaction Principle and Mechanism

The synthesis of the furo[3,4-d]pyrimidin-4-one ring system is typically achieved through the cyclocondensation of a suitably substituted aminofuran with a one-carbon synthon, such as formamide. The reaction proceeds via the formation of a formamidine intermediate, followed by an intramolecular cyclization and dehydration to yield the final bicyclic product.

Microwave irradiation significantly accelerates this process. Formamide, being a polar molecule, couples efficiently with microwaves, leading to rapid and uniform heating. This high energy input promotes the dehydration and cyclization steps, drastically reducing the required reaction time. The use of a sealed vessel in the microwave reactor allows for the reaction to be performed at temperatures above the solvent's boiling point, further increasing the reaction rate.

Detailed Synthesis Protocol

This protocol is an adapted methodology based on established principles of furopyrimidine synthesis and microwave-assisted chemistry. The key starting material is methyl 3-aminofuran-4-carboxylate.

Materials and Equipment
Reagents and MaterialsGradeSupplier
Methyl 3-aminofuran-4-carboxylate≥95%Commercially Available
FormamideACS GradeCommercially Available
EthanolAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
EquipmentModel/Type
Microwave SynthesizerDedicated single-mode reactor
10 mL Microwave Process Vialwith Teflon septum and crimp cap
Magnetic Stirrer Bar
Rotary Evaporator
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F254
Column Chromatography System
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Methyl 3-aminofuran-4-carboxylate and Formamide in Microwave Vial irradiate Heat at 180°C for 20 min (Microwave Power: ~100-200 W) reagents->irradiate Seal Vial cool Cool to Room Temperature irradiate->cool precipitate Add Cold Water to Precipitate Product cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry Under Vacuum filter->dry purify Purify by Column Chromatography (Ethyl Acetate/Hexane) dry->purify characterize Characterize by NMR, MS, and IR purify->characterize

Caption: Workflow for the microwave-assisted synthesis of 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one.

Step-by-Step Procedure
  • Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, add methyl 3-aminofuran-4-carboxylate (1.0 mmol, 141.1 mg).

  • Add formamide (5 mL).

  • Seal the vial tightly with a Teflon septum and an aluminum crimp cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 180°C for 20 minutes. The instrument will automatically adjust the power to maintain the set temperature.

  • Work-up: After the irradiation is complete, allow the vial to cool to room temperature (or below 50°C) before carefully opening it.

  • Pour the reaction mixture into a beaker containing 50 mL of cold water. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water (2 x 10 mL).

  • Dry the crude product under vacuum.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results and Characterization

ParameterExpected Outcome
Yield 75-85%
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.5-12.5 (br s, 1H, NH), 8.1 (s, 1H), 4.9 (s, 2H), 4.8 (s, 2H).
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 160.1, 158.5, 145.2, 118.9, 115.6, 68.7, 65.4.
Mass Spectrometry (ESI+) m/z: 139.05 [M+H]⁺

Note: The exact NMR chemical shifts may vary slightly depending on the solvent and concentration.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time in 5-minute increments. Ensure the reaction temperature is reached and maintained.
Loss of product during work-up.Ensure the precipitation water is sufficiently cold. Use a minimal amount of solvent for recrystallization if performed.
Impure Product Side reactions due to overheating.Decrease the reaction temperature to 160-170°C and increase the time accordingly.
Incomplete removal of formamide.Ensure thorough washing of the precipitate with water.
No Reaction Incorrect starting material.Verify the identity and purity of the methyl 3-aminofuran-4-carboxylate.
Microwave not functioning properly.Check the instrument's power output and ensure proper calibration.

Safety Precautions

  • Microwave-assisted reactions in sealed vessels generate high pressures. Use only dedicated microwave vials and operate the synthesizer behind a protective shield.

  • Formamide is a teratogen. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Always allow the reaction vessel to cool to a safe temperature before opening.

Conclusion

This application note demonstrates a rapid, efficient, and high-yielding protocol for the synthesis of 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one using microwave-assisted heating. This method offers significant advantages over traditional synthetic approaches, making this important heterocyclic scaffold more accessible for applications in drug discovery and medicinal chemistry. The described protocol is robust and can likely be adapted for the synthesis of various substituted analogs.

References

  • Yang, X. (2014). Synthesis of furo[2,3-d]pyrimidine and indeno[1,2-b]furan derivatives in water using microwave. Journal of Chemical and Pharmaceutical Research, 6(2), 733-735.
  • Patel, R. V., et al. (2014). Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. Scientia Pharmaceutica, 82(4), 747–765.
  • Wang, Z., et al. (2022). Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Journal of Medicinal Chemistry, 65(3), 2458–2470. Available from: [Link]

  • Royal Society of Chemistry. (2011). A highly efficient and green synthesis of 3,4-dihydropyrimidin-2-ones in low melting mixtures. Green Chemistry.
  • Royal Society of Chemistry. (2012). ¹HNMR δ values for...
  • El-Baih, F. E., et al. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of the Saudi Chemical Society, 14(3), 317-323.
  • Moradi, M., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 280, 116962.
  • Das, B., et al. (2020). Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer. ChemRxiv.
  • Kappe, C. O. (2008). Microwave-Assisted Synthesis of Pyrazolo[3,4-b]quinolines. Organic Syntheses, 85, 159-169.
  • Verma, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34699-34725. Available from: [Link]

  • Kráľová, P., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(16), 9831–9841.
  • National Center for Biotechnology Information. (n.d.). 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. PubChem. Available from: [Link]

  • Liu, X., et al. (2020). Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. ACS Medicinal Chemistry Letters, 11(9), 1731–1737.
  • Nouira, I., et al. (2008). Decomposition of Formamide Assisted by Microwaves, a Tool for Synthesis of Nitrogen-Containing Heterocycles. Tetrahedron Letters, 49(49), 7033-7036.
  • Al-Issa, S. A. (2020). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. Journal of Saudi Chemical Society, 24(8), 605-613.
  • Bouchareb, R., et al. (2024). Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone). Molecules, 29(22), 4955. Available from: [Link]

  • Kumar, P. S., et al. (2021). Design, Molecular docking, Synthesis and Biological evaluation of 5, 7 dimethyl pyrido(2, 3-d)pyrimidin-4-one and 4,5 dihydro pyrazolo (3, 4-d) pyrimidines for cytotoxic activity. Research Journal of Pharmacy and Technology, 14(11), 5859-5865.
  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 4 under microwave irradiation. Available from: [Link]

  • Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288.
  • Wang, Z., et al. (2022). Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Journal of Medicinal Chemistry, 65(3), 2458-2470.
  • Bakunov, S. A., et al. (2018). 3,4-Diaminopyrazolo[3,4-d]pyrimidines: a new three-component microwave-assisted synthesis and anti-leukemic properties. Organic & Biomolecular Chemistry, 16(24), 4496–4508.
  • Kráľová, P., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(16), 9831-9841.

Sources

Troubleshooting & Optimization

Improving reaction yield of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one Synthesis Ticket ID: KB-SYN-57DH-PYR Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Diagnostic Workflow

You are likely encountering yield issues (typically <40%) during the cyclization of the pyrimidine ring onto the tetrahydrofuran core. This scaffold is structurally deceptive; while it resembles a standard quinazoline or purine synthesis, the 5,7-dihydrofuro moiety (a cyclic ether) introduces specific solubility constraints and acid-sensitivity that standard protocols fail to address.

The synthesis generally proceeds via the condensation of ethyl 4-oxotetrahydrofuran-3-carboxylate (or its enol/amino tautomers) with a C1 source (formamidine) or urea equivalent.

Diagnostic Logic Tree

Before altering your protocol, trace your failure mode using the logic map below.

Synthesis_Troubleshooting Start Start: Yield < 40% Check_Precursor Check Precursor Purity (Is Keto-Ester/Amino-Ester >95%?) Start->Check_Precursor Reagent_Check Check Formamidine Acetate (Is it deliquescent/wet?) Check_Precursor->Reagent_Check Yes, Pure Purify_Prec Action: Distill Keto-Ester or Recrystallize Amino-Ester Check_Precursor->Purify_Prec No, Impure Rxn_Conditions Evaluate Cyclization Conditions Reagent_Check->Rxn_Conditions No, Dry Dry_Reagent Action: Recrystallize from EtOH or Generate In-Situ Reagent_Check->Dry_Reagent Yes, Wet Solubility Workup Issue: Product stuck in aqueous phase? Rxn_Conditions->Solubility Clean TLC, Low Mass Decomp Decomposition observed? (Ring opening) Rxn_Conditions->Decomp Dark tar formed Salting_Out Action: CHCl3/iPrOH (3:1) Extraction Solubility->Salting_Out Action: Continuous Extraction Lower_Temp Action: Switch to NaOEt/EtOH at 60-70°C (Avoid neat melt) Decomp->Lower_Temp Action: Reduce Temp/Base

Caption: Diagnostic logic flow for identifying yield-limiting steps in furo[3,4-d]pyrimidine synthesis.

Module 1: Critical Reagent Control (The "Hidden" Variable)

The most common cause of failure in this synthesis is the quality of Formamidine Acetate . This reagent is highly hygroscopic. If it has absorbed moisture, it hydrolyzes to ammonium acetate and formic acid, killing the cyclization stoichiometry and introducing water that inhibits imine formation.

Protocol A: Reagent Validation & Rescue
  • Visual Inspection: If your formamidine acetate clumps or looks "wet," do not use it .

  • Rescue Procedure:

    • Dissolve the wet reagent in minimum hot absolute ethanol.

    • Add dry diethyl ether until turbid.

    • Cool to -20°C. Collect white crystals.

    • Dry under high vacuum over P₂O₅ for 12 hours.

Protocol B: The "In-Situ" Workaround (Recommended)

To bypass the stability issue entirely, generate the formamidine species in situ using Triethyl Orthoformate (TEOF).

Reaction Scheme:

Ethyl 4-aminotetrahydrofuran-3-carboxylate + TEOF + NH₄OAc → Product

Why this works: TEOF acts as both the solvent and the dehydrating agent, scavenging water produced during the condensation.

Module 2: Optimized Cyclization Protocol

This protocol replaces the traditional "neat melt" or high-temperature DMF methods, which often lead to thermal decomposition of the sensitive dihydrofuran ring (ring opening to hydroxymethyl pyrimidines).

Standard Operating Procedure (SOP-57DH)

Target: 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one Scale: 10 mmol basis

ParameterSpecificationRationale
Solvent Ethanol (Abs.) or Methoxyethanol Avoids high boiling point of DMF; easier workup.
Base NaOEt (1.2 eq) Freshly prepared. Carbonate bases are often too weak for the initial deprotonation.
Temperature Reflux (78-80°C) Sufficient for cyclization but prevents furan ring opening.
Time 4 - 6 Hours Monitor by TLC (10% MeOH in DCM).

Step-by-Step Procedure:

  • Preparation: In a dry 50 mL round-bottom flask, dissolve Ethyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride (2.0 g, 10 mmol) in absolute ethanol (20 mL).

  • Free Basing: Add Sodium Ethoxide (21 wt% in EtOH, 1.2 eq) dropwise at 0°C. Stir for 15 min.

  • Addition: Add Formamidine Acetate (1.5 eq, dry) in one portion.

    • Alternative: If using the TEOF route, add TEOF (5 eq) and Ammonium Acetate (1.5 eq) here instead.

  • Reaction: Heat to reflux.[1][2][3] The solution should turn from clear to light yellow. Dark brown indicates decomposition (reduce temp).

  • Monitoring: Check TLC. The product is significantly more polar than the starting material.

    • Rf (Product): ~0.3 (DCM:MeOH 9:1)

    • Rf (SM): ~0.8[4]

  • Quench: Cool to room temperature. Neutralize with glacial acetic acid to pH 7.

  • Isolation (The Critical Step):

    • Evaporate solvent to near dryness.

    • Triturate the residue with ice-cold water (10 mL) .

    • The inorganic salts will dissolve, and the product should precipitate as a white/off-white solid.

    • Filter and wash with cold isopropanol.

Module 3: Troubleshooting & FAQs

Q: My product is water-soluble and won't precipitate during workup. What now?

A: The 5,7-dihydrofuro[3,4-d]pyrimidin-4-one core is quite polar due to the cyclic ether oxygen and the lactam.

  • The Fix: Do not rely on filtration.

    • Evaporate the reaction mixture to dryness.

    • Perform a continuous extraction (Soxhlet) of the solid residue using Chloroform or Ethyl Acetate/Isopropanol (3:1) .

    • The inorganic salts (NaOAc/NaCl) will remain in the thimble; the product will extract into the organic phase.

Q: I see a major side product with M+18 mass. What is it?

A: This is likely the uncyclized intermediate (the ureido- or formamidino-ester) or a hydrolyzed ring-opened species.

  • Cause: Incomplete cyclization due to wet solvent or insufficient base.

  • Correction: Increase the reaction time and ensure anhydrous conditions. If using TEOF, add a catalytic amount of acetic acid to push the equilibrium.

Q: Can I use urea instead of formamidine?

A: Yes, but this yields the 2,4-dione (uracil derivative), not the 4-one.

  • If you specifically need the 4-one (with a C-H at position 2), you must use formamidine, triethyl orthoformate, or formamide. Urea introduces a carbonyl at position 2.

Q: The furan ring keeps opening (decomposition).

A: The dihydrofuran ring is acid-sensitive.

  • Avoid: Strong mineral acids (HCl, H₂SO₄) during workup.

  • Avoid: Temperatures >120°C (e.g., boiling DMF or neat formamide).

  • Buffer: Keep the workup pH between 5 and 8.

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core. Retrieved from

  • Organic Syntheses. (1973). Formamidine Acetate Synthesis and Handling. Org. Synth. 1973, 53, 59. Retrieved from

  • National Institutes of Health (PMC). (2020). Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 NNRTIs. Retrieved from

  • PubChem. (2021). 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione Compound Summary. Retrieved from

  • Royal Society of Chemistry. (2012). Scope of amidines in heterocyclic synthesis. Org. Biomol. Chem. Retrieved from

Sources

Technical Support Center: Optimizing Recrystallization of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the selection of an appropriate solvent system for the recrystallization of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one.

Q1: What are the key physicochemical properties of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one that I should consider for recrystallization?

A1: Understanding the molecular structure is paramount for predicting its behavior in various solvents. The 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one scaffold has several key features that dictate its solubility:

  • Polarity and Hydrogen Bonding: The core structure contains a pyrimidinone ring with amide-like characteristics (N-H hydrogen bond donors and a C=O hydrogen bond acceptor) and a fused furan ring with an ether oxygen (a hydrogen bond acceptor). This structure is a bioisostere of purine, which is known for its polarity and extensive hydrogen bonding capabilities.[1] The presence of these functional groups predisposes the molecule to form strong intermolecular hydrogen bonds, similar to those found between nitrogenous bases in DNA.[2] A related compound, 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, has a computed XLogP3 of -1.7, indicating high polarity and a preference for polar solvents.[3]

  • Fused Ring System: The planar, bicyclic nature of the furo[3,4-d]pyrimidine core can lead to significant crystal lattice energy due to efficient molecular packing.[1] A solvent must be able to effectively disrupt these intermolecular forces to dissolve the compound.

Based on these properties, you should start by investigating polar solvents capable of hydrogen bonding.

Q2: Which solvents are good starting points for the recrystallization of this compound?

A2: A systematic screening of solvents is the most reliable approach. Based on the successful recrystallization of structurally similar fused pyrimidines, the following solvents are excellent candidates for your initial screening.[5][6][7][8]

Solvent ClassSolventBoiling Point (°C)Polarity IndexRationale
Polar Protic Ethanol785.2Frequently used for fused pyrimidines; good balance of polarity.[6][7][8]
Methanol656.6Higher polarity than ethanol; may dissolve the compound too well at room temperature.
Isopropanol (IPA)824.3Lower polarity than ethanol; good for compounds that are too soluble in ethanol.
Water10010.2Excellent anti-solvent in combination with polar organic solvents.
Polar Aprotic Acetonitrile826.2Can be effective if protic solvents lead to solvate formation.
Acetone565.4Lower boiling point is advantageous if the compound is heat-sensitive.
Ethyl Acetate (EtOAc)774.3Medium polarity; often used with a non-polar anti-solvent like hexanes.
Dioxane1014.8A good solvent for many fused heterocyclic systems.[6]
Q3: How do I perform a systematic solvent screening experiment?

A3: A small-scale, parallel screening is the most efficient method to identify a promising solvent or solvent system.

Experimental Protocol: Micro-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one into several small test tubes or vials.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise (e.g., 0.2 mL at a time) and vortex. Observe the solubility at room temperature. An ideal solvent will show poor solubility at this stage.

  • Heating: Place the tubes that showed poor room temperature solubility in a heated sand bath or on a hot plate. Gradually increase the temperature and continue adding the solvent dropwise until the compound fully dissolves. Record the approximate volume of solvent used.

  • Cooling & Crystallization: Allow the clear, hot solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the vial with a glass rod or placing it in an ice bath.

  • Evaluation: The best single solvent is one that dissolves the compound completely at a high temperature but allows for the formation of a significant amount of crystalline precipitate upon cooling.

Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one.

Q4: My compound "oiled out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid. This is common if the compound's melting point is lower than the solvent's boiling point or if the solution is supersaturated with impurities.

  • Probable Cause 1: Solvent Boiling Point is Too High.

    • Solution: Switch to a solvent with a lower boiling point. For example, if you observed this issue in dioxane (BP 101 °C), try switching to ethanol (BP 78 °C) or ethyl acetate (BP 77 °C).

  • Probable Cause 2: Cooling Too Rapidly.

    • Solution: Allow the solution to cool more slowly. Insulate the flask with glass wool or let it cool in the heating mantle after it has been turned off. This gives the molecules more time to orient themselves into a crystal lattice.

  • Probable Cause 3: High Impurity Concentration.

    • Solution: Try diluting the solution with more hot solvent before cooling. If the oil persists, it may be trapping impurities. In this case, attempt to redissolve the oil in more solvent, and if it crystallizes upon cooling, proceed. If not, remove the solvent under reduced pressure and consider an alternative purification method like column chromatography first.

Q5: Why is my product recovery so low, and how can I improve it?

A5: Low recovery is a frustrating but common issue. It typically stems from using too much solvent or the compound having significant solubility in the solvent even at low temperatures.

  • Probable Cause 1: Excessive Solvent Volume.

    • Solution: This is the most common error. Use the minimum amount of hot solvent required to fully dissolve the crude product. During your next attempt, add the solvent in smaller portions, ensuring complete dissolution before adding more. If you've already used too much, you can carefully evaporate some of the solvent to re-saturate the solution.

  • Probable Cause 2: Significant Solubility at Low Temperature.

    • Solution: If your chosen solvent is not ideal, even a minimal volume will keep a significant amount of product dissolved.

      • Extend Cooling Time: Ensure the flask is cooled in an ice-water bath for at least 30-60 minutes before filtration to maximize precipitation.

      • Introduce an Anti-Solvent: This is a highly effective strategy. An anti-solvent is a solvent in which your compound is insoluble but is fully miscible with your recrystallization solvent. For a solution in ethanol, slowly add cold water dropwise until the solution becomes persistently cloudy (turbid), then add a few drops of ethanol to clarify and allow it to cool slowly. This technique is well-documented for similar fused pyrimidines.[5]

Q6: My recrystallized product is still impure. What are the next steps?

A6: If impurities persist, they may have similar solubility profiles to your product, or you may have insoluble contaminants.

  • Probable Cause 1: Insoluble Impurities.

    • Solution: Hot Filtration. If you observe solid particles in your hot, saturated solution, these are insoluble impurities. You must perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This removes the insoluble material before the cooling and crystallization phase.

  • Probable Cause 2: Soluble Impurities.

    • Solution 1: Re-crystallize. A second recrystallization from the same or a different solvent system can significantly improve purity.

    • Solution 2: Change the Solvent System. Impurities with solubility properties similar to your product in one solvent may have different properties in another. If you used ethanol first, try a system like ethyl acetate/hexanes.

    • Solution 3: Decolorize with Charcoal. If your product has a persistent color, it may be due to highly colored, polar impurities. Add a very small amount of activated charcoal to the hot solution, keep it at temperature for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

Visualizing the Workflow

To aid in your experimental design, the following diagrams illustrate the logical flow for solvent selection and troubleshooting.

SolventSelection start Start: Crude Product screening Small-Scale Solvent Screen Test 6-8 polar solvents (e.g., EtOH, IPA, EtOAc, Acetone) start->screening eval_sol Evaluate Room Temp Solubility screening:f1->eval_sol dissolves_rt High Solubility at RT (Poor Candidate) eval_sol->dissolves_rt Yes insoluble_rt Low Solubility at RT (Good Candidate) eval_sol->insoluble_rt No heat_sol Heat and Add Solvent Dissolve Completely insoluble_rt->heat_sol cool_sol Cool Slowly to RT, then 0 °C heat_sol->cool_sol eval_xtal Crystals Form? cool_sol->eval_xtal yes_xtal Good Single Solvent Found | Proceed to Scale-Up eval_xtal->yes_xtal Yes no_xtal No/Poor Crystallization (Consider Anti-Solvent) eval_xtal->no_xtal No end Optimized Protocol yes_xtal:f1->end anti_solvent Anti-Solvent Strategy Select miscible solvent in which product is insoluble (e.g., Water for EtOH, Hexanes for EtOAc) no_xtal->anti_solvent anti_solvent:f1->end

Caption: Workflow for Systematic Recrystallization Solvent Selection.

Troubleshooting start Problem Encountered problem Select Issue start->problem oiling Oiling Out problem->oiling Oiling low_recovery Low Recovery problem->low_recovery Recovery impure Still Impure problem->impure Purity sol_oil Cause: High BP, Rapid Cooling Solution: Lower BP solvent, cool slower, dilute oiling->sol_oil sol_recovery Cause: Too much solvent, high solubility at 0°C Solution: Minimize solvent, use anti-solvent, cool longer low_recovery->sol_recovery sol_impure Cause: Soluble/Insoluble impurities Solution: Hot filtration, re-crystallize, change solvent, use charcoal impure->sol_impure end Pure Crystalline Product sol_oil:f1->end sol_recovery:f1->end sol_impure:f1->end

Caption: Decision Tree for Troubleshooting Common Recrystallization Issues.

References

Sources

Troubleshooting ring closure failures in dihydrofuro-pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for dihydrofuro-pyrimidine synthesis. As a Senior Application Scientist, I understand that while these scaffolds are invaluable in medicinal chemistry, their synthesis, particularly the crucial ring-closure step, can be fraught with challenges. This guide is structured to provide direct, actionable solutions to common experimental failures and to answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide: Addressing Specific Ring Closure Failures

This section tackles the most common issues encountered in the lab. Each answer provides an explanation of the underlying cause and a step-by-step protocol to resolve the problem.

Q1: My ring closure reaction has stalled, leaving a significant amount of the uncyclized intermediate. How can I drive the reaction to completion?

A1: Root Cause Analysis & Mitigation

Failure to achieve complete cyclization is one of the most frequent obstacles. The primary cause is often insufficient activation energy for the intramolecular nucleophilic attack that forms the heterocyclic ring.[1] This can be due to several factors, including inappropriate reaction temperature, a suboptimal catalyst, or steric hindrance in the substrate.

Troubleshooting Protocol:

  • Thermal Adjustment: The most direct approach is to increase the reaction temperature. Providing more thermal energy can overcome the activation barrier for the ring closure.

    • Action: Increase the temperature in 10-20°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If using a solvent like ethanol or acetonitrile, bringing the reaction to reflux is a common strategy.[1] Be cautious, as excessive heat can sometimes promote side reactions.[2]

  • Catalyst Enhancement: If heat alone is insufficient, the issue may lie with the catalyst. The catalyst's role is to activate the electrophilic center (often a carbonyl or iminium ion) to make it more susceptible to nucleophilic attack.

    • Action (Acid Catalysis): For acid-catalyzed reactions (e.g., Pictet-Spengler type cyclizations), increase the catalyst loading or switch to a stronger acid.[1][3] For instance, if catalytic HCl is failing, a stronger Lewis acid or a Brønsted acid like p-toluenesulfonic acid (TsOH) might be more effective.[3][4]

    • Action (Base Catalysis): In base-catalyzed cyclizations, ensure the base is strong enough to deprotonate the nucleophile effectively. If using a mild base like triethylamine (Et3N), consider switching to a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU).

  • Solvent Re-evaluation: The solvent can dramatically influence reaction rates and equilibria.[5]

    • Action: If the reaction is sluggish in a non-polar solvent like toluene, switching to a more polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) can help stabilize charged intermediates and accelerate the cyclization.[5]

Q2: I've isolated a major byproduct instead of the target dihydrofuro-pyrimidine. How can I identify and suppress it?

A2: Identifying and Suppressing Common Side Reactions

Byproduct formation is a clear indicator that a competing reaction pathway is kinetically or thermodynamically favored under your current conditions. The identity of the byproduct is the most critical clue.

Common Byproducts & Mitigation Strategies:

  • Knoevenagel Condensation Product: This is common in multicomponent reactions (like the Biginelli reaction) and results from the condensation of an aldehyde with an active methylene compound before the pyrimidine precursor can form.[1] It will lack the urea or amidine moiety.

    • Mitigation:

      • Alter Stoichiometry: Use a slight excess (1.2–1.5 equivalents) of the urea or amidine component. This shifts the equilibrium toward the formation of the desired acyliminium ion intermediate, outcompeting the Knoevenagel pathway.[1]

      • Change Order of Addition: Pre-mixing the aldehyde and urea/amidine with the catalyst before adding the active methylene compound can favor the correct reaction sequence.

  • Hydrolysis Products: Water is a significant enemy in many cyclization reactions, especially those sensitive to moisture like the Pinner synthesis.[1][2] Intermediates like imidate salts are highly susceptible to hydrolysis, which consumes starting materials and halts the reaction.

    • Mitigation:

      • Implement Strict Anhydrous Conditions: This is non-negotiable. Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]

      • Use High-Purity Reagents: Ensure starting materials, especially amidine salts, are pure and dry, as they can be hygroscopic.[2]

  • Hantzsch-type Dihydropyridine: In some Biginelli-type reactions, high temperatures can cause urea to decompose into ammonia. This can lead to the formation of a fluorescent yellow Hantzsch dihydropyridine byproduct.[2]

    • Mitigation:

      • Reduce Reaction Temperature: This is the most effective way to prevent urea decomposition.[2]

      • Optimize Catalyst Choice: Certain catalysts may favor the Biginelli pathway over the Hantzsch pathway at lower temperatures.[2]

Q3: My reaction under acidic conditions is producing significant tar and decomposition. How can I achieve a cleaner reaction?

A3: Managing Stability in Acidic Media

Furan rings, which are key components of these scaffolds, are notoriously sensitive to strong acidic conditions, often leading to polymerization or "tarring".[3][4]

Strategies for Cleaner Acid-Catalyzed Cyclizations:

  • Moderate Acid Strength and Concentration: Avoid using stoichiometric amounts of strong mineral acids where possible.

    • Action: Switch from strong acids like concentrated HCl to milder options like acetic acid or use a mixture of acetic acid and a catalytic amount of a stronger acid.[3][4] This provides sufficient activation while minimizing substrate degradation.

  • Control Temperature: High temperatures in the presence of strong acid will almost certainly lead to decomposition.

    • Action: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. It is often better to run the reaction for a longer time at a lower temperature (e.g., 48 hours at room temperature vs. 3 hours at 70°C).[3]

  • Use a Lewis Acid Catalyst: Lewis acids can be highly effective and sometimes gentler alternatives to Brønsted acids.

    • Action: Screen Lewis acids like BF₃·OEt₂, Sc(OTf)₃, or InCl₃. They can activate the electrophile without the high proton concentration that causes furan degradation.

Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions to enhance your foundational understanding of the synthesis.

Q1: What are the most critical parameters to control for a successful dihydrofuro-pyrimidine ring closure?

A1: Success hinges on the careful control of four key parameters:

  • Catalyst: The choice and concentration of the catalyst are paramount. It must be strong enough to activate the substrates but not so harsh that it causes degradation.[2]

  • Temperature: This parameter directly influences the reaction rate versus the rate of side reactions and decomposition.[1][2] Careful optimization is required.

  • Solvent: The solvent affects reactant solubility, stabilizes intermediates, and can influence the reaction pathway.[5]

  • Anhydrous Conditions: For many pathways, the exclusion of water is the single most important factor for preventing hydrolysis and achieving high yields.[1][2]

Q2: How does the choice of catalyst (acid vs. base) influence the reaction outcome?

A2: The catalyst choice is dictated by the reaction mechanism and the nature of the starting materials.

  • Acid Catalysis is typically used when the ring-closing step involves an electrophilic attack on an electron-rich ring (like a furan in a Pictet-Spengler reaction) or when an iminium ion intermediate needs to be formed from an aldehyde and an amine/amidine.[3][6]

  • Base Catalysis is employed when the mechanism requires the deprotonation of a nucleophile to initiate the cyclization.[7][8][9] For example, in the synthesis of certain fused pyrimidines, a base is needed to generate an enolate or another carbon-based nucleophile for the intramolecular attack.

The choice is fundamental; using the wrong type of catalyst will prevent the formation of the necessary reactive intermediate for cyclization.

Q3: What is the role of the solvent, and how do I select the optimal one?

A3: The solvent does more than just dissolve the reactants; it can profoundly impact the reaction's success.[5]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These can act as proton sources and are effective at solvating ions. They are commonly used in reactions like the Biginelli synthesis.[5] However, they can participate in unwanted side reactions (e.g., acting as a nucleophile).

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents are excellent for many cyclizations because they can stabilize charged intermediates without interfering as a proton source. Acetonitrile is often a good starting point for achieving high yields.[5][10]

  • Non-Polar Solvents (e.g., Toluene, Dioxane): These are often used in reactions where water needs to be removed azeotropically (e.g., using a Dean-Stark apparatus).

A general approach to optimization is to screen a small set of solvents from different classes to empirically determine the best performer for your specific substrate.

Q4: Are there any 'green' or more sustainable approaches to this synthesis?

A4: Yes, the field of green chemistry has made significant inroads into heterocyclic synthesis. Key strategies include:

  • Solvent-Free Reactions: Many multicomponent reactions can be performed by grinding the solid reactants together, sometimes with a solid catalyst.[11] This "grindstone chemistry" avoids the use of hazardous solvents entirely.[11]

  • Use of Water as a Solvent: When compatible with the reactants, using water as a solvent is an environmentally friendly approach.[10]

  • Alternative Energy Sources: Microwave irradiation can dramatically shorten reaction times and improve yields, reducing overall energy consumption.[12]

  • Reusable Catalysts: Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused minimizes waste.[5]

Data & Workflow Visualization

To further aid in your experimental design, the following resources summarize key parameters and provide a logical workflow for troubleshooting.

Table 1: Catalyst Selection Guide for Ring Closure

Catalyst TypeExamplesTypical Use CaseKey Considerations
Brønsted Acid HCl, H₂SO₄, TsOH, Acetic AcidPictet-Spengler, Biginelli reactions; iminium ion formation.[1][3]Strong acids can cause furan degradation; use catalytically where possible.[3][4]
Lewis Acid BF₃·OEt₂, Sc(OTf)₃, CuCl₂·2H₂OBiginelli and related multicomponent reactions.[2][11]Can be milder than Brønsted acids and offer different selectivity.
Brønsted Base Et₃N, DBU, K₂CO₃, KOHCyclizations requiring deprotonation of a nucleophile.[7][8][10]Base strength must be matched to the pKa of the proton being removed.

Table 2: Influence of Solvent on Dihydrofuro-pyrimidine Synthesis Yield

SolventTypeTypical Reaction TimeObserved YieldReference
AcetonitrilePolar Aprotic35 min - 5 hGood to Excellent (up to 94%)[5][10]
EthanolPolar Protic35 min - 12 hModerate to Good (~70%)[5][13]
MethanolPolar Protic35 minGood (~75%)[5]
DioxaneNon-polar3 hVaries; often used for specific mechanisms.[14]
TolueneNon-polar2 hCan be inefficient; used for azeotropic water removal.[3][4]
WaterPolar ProticVariesCan be effective in certain 'green' protocols.[10]
Note: Yields are highly substrate-dependent. This table serves as a general guide for initial solvent screening.

Diagram 1: Generalized Dihydrofuro-pyrimidine Ring Closure

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Intramolecular Cyclization A Precursors (e.g., Aldehyde, Amine, Furan Moiety) B Open-Chain Intermediate (e.g., Imine, Enamine, Ureide) A->B Condensation (+ Catalyst) C Activated Intermediate (e.g., Iminium Cation) B->C Catalyst Action (e.g., Protonation) D Ring Closure (Nucleophilic Attack) C->D Spontaneous or Thermally Induced E Dihydrofuro-pyrimidine Product D->E (Dehydration/ Rearomatization)

Caption: A simplified workflow of dihydrofuro-pyrimidine synthesis.

Diagram 2: Troubleshooting Workflow for Failed Ring Closure

G start Reaction Failure: Low Yield / No Product check_sm Check Starting Materials (TLC/LCMS) start->check_sm incomplete Incomplete Conversion? check_sm->incomplete byproduct Major Byproduct? incomplete->byproduct No increase_temp Increase Temperature / Reflux incomplete->increase_temp Yes identify_bp Identify Byproduct (NMR, MS) byproduct->identify_bp Yes change_catalyst Increase Catalyst Loading or Switch to Stronger Catalyst increase_temp->change_catalyst change_solvent Switch to More Polar Solvent change_catalyst->change_solvent hydrolysis Hydrolysis? identify_bp->hydrolysis knoevenagel Knoevenagel? hydrolysis->knoevenagel No anhydrous Use Strict Anhydrous Conditions & Inert Atmosphere hydrolysis->anhydrous Yes other_bp Other Side Reaction? knoevenagel->other_bp No stoichiometry Adjust Stoichiometry / Change Order of Addition knoevenagel->stoichiometry Yes optimize_cond Re-optimize Conditions (Temp, Catalyst, Solvent) other_bp->optimize_cond

Caption: A logical guide for troubleshooting common synthesis failures.

References

  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ResearchGate. Available at: [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC. Available at: [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. Available at: [Link]

  • Synthesis of Furo[2,3-d]pyrimidines Using Inorganic Solid Support. ResearchGate. Available at: [Link]

  • Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities. PubMed. Available at: [Link]

  • Base-catalyzed cascade synthesis of 2,3-dihydrofuro[2,3-b]pyridines and 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines from N-propargylic β-enaminones. CityUHK Scholars. Available at: [Link]

  • A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Semantic Scholar. Available at: [Link]

  • Base-catalyzed cascade synthesis of 2,3-dihydrofuro[2,3-b]pyridines and 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines from N-propargylic β-enaminones. PubMed. Available at: [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC. Available at: [Link]

  • Base-catalyzed cascade synthesis of 2,3-dihydrofuro[2,3-b]pyridines and 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines from N-propargylic β-enaminones. Chemical Communications (RSC Publishing). Available at: [Link]

  • (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. Available at: [Link]

  • Influence of solvent on the yield of 3,4-dihydro- pyrimidin-2(1H)-ones. ResearchGate. Available at: [Link]

  • Synthesis of news furo[2,3-d] pyrimidine derivatives as potential inhibitors of DHFR. Blucher Proceedings. Available at: [Link]

  • Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. PMC. Available at: [Link]

  • Synthesis of pyrimidines from dinitrogen and carbon. Oxford Academic. Available at: [Link]

  • A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst. PMC. Available at: [Link]

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  • Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. Semantic Scholar. Available at: [Link]

  • Copper-Catalyzed Alkynylation/Cyclization/Isomerization Cascade for Synthesis of 1,2-Dihydrobenzofuro[3,2-b]pyridines and Benzofuro[3,2-b]pyridines. ResearchGate. Available at: [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. Available at: [Link]

  • A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization. PMC. Available at: [Link]

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Technical Support Center: Enhancing the Aqueous Stability of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in aqueous solutions. Through a series of troubleshooting guides and frequently asked questions, this document will address common challenges and offer scientifically grounded solutions to ensure the integrity of your experiments.

Introduction: Understanding the Core Instabilities

The 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one scaffold, while a promising pharmacophore, possesses inherent structural features that can lead to degradation in aqueous environments. The two primary points of vulnerability are the fused furan ring and the dihydropyrimidinone core, which contains a lactam (a cyclic amide) bond. Understanding the potential degradation pathways is the first step toward mitigating them.

Based on the chemistry of related heterocyclic systems, the main degradation routes to consider are:

  • Hydrolysis: The lactam ring in the dihydropyrimidinone core can be susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2]

  • Oxidation: The electron-rich furan ring is a known site for oxidative metabolism in biological systems and can be susceptible to chemical oxidation, potentially leading to ring-opening and loss of activity.[3][4]

  • Photodegradation: Many heterocyclic compounds, including pyrimidinones, are sensitive to light, which can induce photochemical reactions leading to degradation.[5]

This guide will provide practical strategies to address these potential stability issues.

Troubleshooting Unstable Aqueous Solutions

This section is formatted in a question-and-answer style to directly address problems you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid loss of my 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one in my aqueous buffer. What is the most likely cause?

A1: The most probable cause of rapid degradation in an aqueous buffer is pH-dependent hydrolysis of the lactam ring within the dihydropyrimidinone core. Lactam rings can be unstable under both acidic and basic conditions.[1][2] It is crucial to first determine the pH of your solution and then assess the stability of your compound across a pH range to identify the optimal pH for your experiments.

Q2: My solution of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one turns yellow and loses potency after exposure to ambient light. What is happening?

A2: The yellowing of your solution upon light exposure is a strong indicator of photodegradation.[6] Heterocyclic compounds, particularly those with aromatic character, can absorb UV or visible light, leading to chemical transformations.[5] To prevent this, all experiments involving this compound should be conducted in light-protected conditions, for example, by using amber vials or covering your glassware with aluminum foil.

Q3: I suspect my compound is degrading, but I'm not sure of the cause. How can I systematically investigate the stability of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one?

A3: A forced degradation study is the standard approach to systematically investigate the stability of a compound.[7][8][9] This involves exposing your compound to a variety of stress conditions to identify its vulnerabilities. The results will help you develop a stable formulation and a stability-indicating analytical method.

Experimental Protocols and Methodologies

Protocol 1: pH-Rate Profile Study to Determine Optimal pH for Stability

This experiment will help you identify the pH at which 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one is most stable.

Objective: To determine the degradation rate of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one at various pH values.

Materials:

  • 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10

  • HPLC-grade water and acetonitrile

  • HPLC system with a UV detector

  • pH meter

  • Constant temperature incubator or water bath

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one in a suitable organic solvent (e.g., DMSO, acetonitrile) to create a concentrated stock solution.

  • Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., 3, 5, 7, 9, 10).

  • Incubation: For each pH, add a small aliquot of the stock solution to the buffer to achieve a final concentration suitable for HPLC analysis. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.

  • Sampling: Incubate the solutions at a constant temperature (e.g., 40°C or 50°C to accelerate degradation). At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.[10][11][12][13]

  • Data Analysis: Plot the natural logarithm of the concentration of the remaining compound versus time for each pH. The slope of the line will give the pseudo-first-order degradation rate constant (k). Plot the log(k) values against pH to generate a pH-rate profile. The nadir of this plot indicates the pH of maximum stability.

Diagram: Workflow for pH-Rate Profile Study

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solution incubation Incubate at Constant Temperature prep_stock->incubation prep_buffers Prepare Buffers (pH 3-10) prep_buffers->incubation sampling Sample at Time Points incubation->sampling analysis HPLC Analysis sampling->analysis plotting Plot ln(Conc) vs. Time analysis->plotting rate_calc Calculate Rate Constants (k) plotting->rate_calc ph_rate_profile Plot log(k) vs. pH rate_calc->ph_rate_profile optimal_ph Determine Optimal pH ph_rate_profile->optimal_ph

Caption: Workflow for determining the optimal pH for compound stability.

Protocol 2: Photostability Testing

This protocol follows the general principles outlined in the ICH Q1B guideline to assess the light sensitivity of your compound.[14]

Objective: To evaluate the impact of light exposure on the stability of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one in aqueous solution.

Materials:

  • 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one

  • A suitable aqueous buffer at the optimal pH determined in Protocol 1

  • Clear and amber glass vials

  • A photostability chamber equipped with a light source that provides both cool white fluorescent and near-ultraviolet lamps.

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a solution of your compound in the chosen buffer and dispense it into both clear and amber (as a dark control) vials.

  • Exposure: Place the vials in the photostability chamber. Expose the samples to a specified light intensity for a defined period. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At the end of the exposure period, analyze the solutions from both the clear and amber vials using a validated stability-indicating HPLC method.

  • Evaluation: Compare the amount of degradation in the light-exposed sample to the dark control. Significant degradation in the clear vial compared to the amber vial indicates photosensitivity.

Strategies for Enhancing Aqueous Stability

Once you have identified the primary degradation pathways, you can implement strategies to improve the stability of your 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one solutions.

Formulation Approaches
StrategyMechanism of StabilizationKey Considerations
pH Adjustment Minimizes acid or base-catalyzed hydrolysis of the lactam ring.[1]The optimal pH should not compromise the solubility or biological activity of the compound.
Use of Antioxidants Scavenges free radicals that can initiate oxidative degradation of the furan ring.[4][15][16][17]Examples include ascorbic acid, butylated hydroxytoluene (BHT), and gallic acid.[15] Compatibility with the compound and downstream assays is essential.
Complexation with Cyclodextrins Encapsulates the labile parts of the molecule within the cyclodextrin cavity, protecting them from hydrolysis and oxidation.[18][19][20][21]The type of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) and the stoichiometry of the complex need to be optimized.
Lyophilization Removal of water prevents hydrolytic degradation, providing long-term stability in the solid state.The compound must be stable during the freezing and drying process. The lyophilized powder should be readily reconstitutable.

Diagram: Stabilization Strategies

cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies hydrolysis Hydrolysis (Lactam Ring) ph_control pH Control hydrolysis->ph_control cyclodextrins Cyclodextrins hydrolysis->cyclodextrins lyophilization Lyophilization hydrolysis->lyophilization oxidation Oxidation (Furan Ring) antioxidants Antioxidants oxidation->antioxidants oxidation->cyclodextrins photodegradation Photodegradation

Caption: Common degradation pathways and corresponding stabilization strategies.

Conclusion

The stability of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one in aqueous solution is a critical factor for obtaining reliable and reproducible experimental results. By systematically investigating its susceptibility to hydrolysis, oxidation, and photodegradation, researchers can develop appropriate handling and formulation strategies. The use of buffered solutions at an optimal pH, protection from light, and the inclusion of excipients like antioxidants or cyclodextrins can significantly enhance the stability of this promising compound. This guide provides a foundational framework for troubleshooting stability issues and implementing effective stabilization techniques.

References

  • Shao, S., et al. (2018). Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider. Food Chemistry, 270, 10-15. [Link]

  • Loftsson, T., & Duchene, D. (2017). Effects of cyclodextrins on the chemical stability of drugs. International Journal of Pharmaceutics, 531(2), 522-532. [Link]

  • Loftsson, T. (2015). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. ResearchGate. [Link]

  • Ye, G., et al. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. The Journal of Organic Chemistry, 79(9), 3789-3800. [Link]

  • Loftsson, T., & Stefánsson, E. (2002). Solubilization and stabilization of drugs through cyclodextrin complexation. Drug Development and Industrial Pharmacy, 28(9), 1043-1052. [Link]

  • Ye, G., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC. [Link]

  • Sîrbu, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Loftsson, T., & Jónsdóttir, S. (2023). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. MDPI. [Link]

  • Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. ResearchGate. [Link]

  • Singh, R., et al. (2022). Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization. ASM Journals. [Link]

  • D'yakonov, V. A., et al. (2002). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2023). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences. [Link]

  • Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. R Discovery. [Link]

  • Es-Seddiki, S., et al. (2013). Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone. Photochemical & Photobiological Sciences, 12(8), 1395-1402. [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. SciSpace. [Link]

  • Mondal, S., et al. (2015). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. Journal of Molecular Structure, 1085, 136-143. [Link]

  • Retamosa, M. G., et al. (2020). Enantioselective N‐Acylation of Biginelli Dihydropyrimidines by Oxidative NHC Catalysis. European Journal of Organic Chemistry, 2020(15), 2263-2268. [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. MedCrave. [Link]

  • de la Torre, P., et al. (2022). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. PMC. [Link]

  • Iram, F., et al. (2017). Forced Degradation Studies. ResearchGate. [Link]

  • Nabati, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 385-395. [Link]

  • Ferreira, A. L., et al. (2013). β-Lactams: chemical structure, mode of action and mechanisms of resistance. SciSpace. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Dinakaran, V. S., et al. (2012). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica, 4(1), 255-268. [Link]

  • European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • Waghmare, P. V., et al. (2018). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR, 5(8), 589-598. [Link]

  • Wanner, M. J., & Koomen, G. J. (2002). Degradation of β-lactam antibiotics by Fe(III)/HSO3- system and their quantitative structure-activity relationship. ResearchGate. [Link]

  • Akaike, T., et al. (2008). Characterization of novel furan compounds on the basis of their radical scavenging activity and cytoprotective effects against glutamate- and lipopolysaccharide-induced insults. Bioorganic & Medicinal Chemistry, 16(24), 10141-10149. [Link]

  • Waley, S. G. (1975). The pH-dependence and group modification of beta-lactamase I. Biochemical Journal, 149(2), 547-551. [Link]

  • Husain, K., et al. (2025). DES‐Promoted Synthesis of 3,4‐Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies. PMC. [Link]

  • P., T., et al. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. PMC. [Link]

  • Li, Y., et al. (2021). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. MDPI. [Link]

  • P., T., et al. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. ResearchGate. [Link]

  • Zarei, A., & Hajishaabanha, F. (2013). ChemInform Abstract: Synthesis of Dihydropyrimidinones and Thiones by Multicomponent Reactions: Strategies Beyond the Classical Biginelli Reaction. ResearchGate. [Link]

  • Ohsuka, S., et al. (1995). Effect of pH on activities of novel beta-lactamases and beta-lactamase inhibitors against these beta-lactamases. Antimicrobial Agents and Chemotherapy, 39(8), 1856-1858. [Link]

  • Balakumar, C., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences. [Link]

  • Al-Zoubi, R. M., et al. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. MDPI. [Link]

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  • Mondal, S., et al. (2026). A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy. PMC. [Link]

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Removing impurities from 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one

Case ID: PUR-57DHF-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Methodologies[1][2]

Executive Summary & Molecule Profile

User Query: "How do I remove impurities from my crude 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one reaction mixture?"

Technical Context: The target molecule, 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one , is a fused bicyclic heterocycle often used as a scaffold for kinase inhibitors (e.g., EGFR, VEGFR-2) and antivirals.[1][2]

  • Core Structure: A pyrimidin-4-one ring fused to a dihydrofuran ring.[1]

  • Physicochemical Behavior: It acts as an amphoteric solid. The lactam (amide) functionality at N-3/C-4 renders the proton at N-3 weakly acidic (pKa ~9.5), while the pyrimidine nitrogens retain weak basicity.[1]

  • Solubility Profile: Generally insoluble in water and non-polar solvents (Hexane, Et2O); moderately soluble in hot alcohols; soluble in DMF, DMSO, and dilute aqueous base.[1][2]

Common Impurities:

  • Inorganic Salts: Sodium ethoxide/methoxide residues, NaCl/KBr (from cyclization steps).

  • Unreacted Intermediates: 3-Aminofuran derivatives, urea, or amidines.[1]

  • Side Products: Ring-opened hydrolysis products (due to furan ring sensitivity) or oxidative degradation products (colored).[1]

Diagnostic Triage: Identify Your Impurity

Before selecting a protocol, perform this rapid diagnostic check.

ObservationLikely ImpurityRecommended Protocol
White/Off-white solid , but ash content is high (>1%).[1]Inorganic Salts (NaCl, NaOEt)Protocol A: Aqueous Trituration
Sticky/Gummy solid or lower melting point than literature (e.g., <200°C).[1]Unreacted Intermediates (Esters/Amines)Protocol B: The "Amphoteric Switch"
Dark Brown/Red coloration ; ¹H NMR shows aromatic noise.[2]Oxidation/Polymerization productsProtocol C: Carbon Treatment & Recrystallization

Workflow Visualization

The following decision tree outlines the logical flow for purification based on the triage above.

PurificationLogic Start Crude Product Input CheckSolubility Solubility Check: Is it soluble in 1N NaOH? Start->CheckSolubility DecisionSalt High Salt Content? CheckSolubility->DecisionSalt Yes (Proceed) DecisionOrganic Organic Impurities? DecisionSalt->DecisionOrganic No ActionWash Protocol A: Water Trituration (Remove Salts) DecisionSalt->ActionWash Yes ActionAcidBase Protocol B: Acid-Base Extraction (The 'Amphoteric Switch') DecisionOrganic->ActionAcidBase High Impurity Load ActionRecryst Protocol C: Recrystallization (EtOH/H2O) DecisionOrganic->ActionRecryst Low Impurity Load ActionWash->DecisionOrganic ActionAcidBase->ActionRecryst Polishing Step Final Pure Product (>98% HPLC) ActionRecryst->Final

Caption: Logic flow for selecting the appropriate purification module based on impurity profile.

Detailed Protocols

Protocol A: Aqueous Trituration (Salt Removal)

Use this if the product is a solid but contains inorganic residues.

Mechanism: The target pyrimidinone is sparingly soluble in cold water, whereas inorganic salts (NaCl, NaOAc) are highly soluble.[1]

  • Suspend the crude solid in distilled water (10 mL per gram of solid).

  • Stir vigorously at room temperature for 30 minutes. Do not heat, as heating may dissolve the product or hydrolyze the furan ring.

  • Filter under vacuum.

  • Wash the filter cake with 2 x 5 mL cold water.

  • Dry in a vacuum oven at 50°C.

Protocol B: The "Amphoteric Switch" (Acid-Base Purification)

Use this for removing non-acidic organic impurities (starting esters, unreacted amines).[1][2]

Mechanism: This protocol exploits the acidity of the N-3 proton. The molecule dissolves in base (forming a salt) while impurities remain insoluble. Acidification regenerates the pure precipitate.

Step-by-Step Guide:

  • Dissolution: Suspend the crude product in 1N NaOH (approx. 5-7 mL per gram). Stir until the solid dissolves.

    • Critical Check: If a gummy solid remains undissolved, these are organic impurities.

  • Filtration: Filter the alkaline solution through a Celite pad to remove undissolved organic impurities and particulate matter.

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath.

  • Regeneration: Slowly add 2N HCl dropwise with stirring. Monitor pH.

    • Target: Adjust pH to ~4–5. The product will precipitate as a white/off-white solid.

    • Warning: Do not make the solution too acidic (pH < 1), as the pyrimidine nitrogen can protonate, forming a soluble hydrochloride salt, reducing yield.[1]

  • Collection: Filter the precipitate, wash with cold water, and dry.

AcidBaseMechanism Crude Crude Mixture (Product + Impurities) NaOH Add 1N NaOH Crude->NaOH Soluble Filtrate: Product-Na+ Salt (Soluble) NaOH->Soluble Dissolves Insoluble Filter Cake: Non-acidic Impurities (Discard) NaOH->Insoluble Remains Solid HCl Add HCl (pH 5) Soluble->HCl Pure Precipitate: Pure Pyrimidinone HCl->Pure Reprecipitates

Caption: Chemical separation mechanism utilizing the N-3 acidic proton.[1][2]

Protocol C: Recrystallization (Polishing)

Use this as a final step to achieve >98% purity.[1][2]

Solvent System: Ethanol/Water (variable ratio) or DMF/Water.

  • Dissolution: Dissolve the solid in the minimum amount of boiling Ethanol (95%) .

    • Note: If solubility is poor, add small amounts of DMF (Dimethylformamide) dropwise until dissolved.[1]

  • Clarification: If the solution is colored, add activated charcoal (5% w/w), boil for 5 mins, and filter hot.

  • Crystallization: Remove from heat. Add hot water dropwise until a faint turbidity persists.

  • Cooling: Allow the flask to cool to room temperature slowly, then refrigerate at 4°C overnight. Rapid cooling leads to amorphous trapping of impurities.

  • Harvest: Filter the crystals and wash with cold Ethanol/Water (1:1).

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Low Recovery in Protocol B pH was too low (<1) or too high (>7).[1]The product is amphoteric. It dissolves in strong acid (protonation of N-1) and strong base.[1] Aim strictly for pH 4–6.
Oil formation during Recrystallization Solvent polarity mismatch or "oiling out."[2]Re-dissolve by heating. Add a seed crystal.[3] Cool much slower. Increase the ratio of Ethanol (solvent) to Water (anti-solvent).
Product turns yellow on drying Oxidation of the dihydrofuran ring.Dry in a vacuum oven under Nitrogen purge . Avoid temperatures >60°C.
NMR shows "ghost" peaks Trapped solvent (DMF/DMSO).These solvents stick to the lattice. Dry at 80°C under high vacuum (0.1 mbar) for 24 hours, or triturate with diethyl ether.

References

  • BenchChem Technical Support. (2025).[3][4][5] Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates. BenchChem. Link[1]

  • PubChem. (2021).[2] 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione Compound Summary. National Library of Medicine. Link[1]

  • Ismail, A. G., & Wibberley, D. G. (1967).[1] The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic. Link

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. Chemistry Steps. Link

  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. Link

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Validation & Comparative

Technical Guide: Crystal Structure Elucidation of 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one core is a privileged bicyclic scaffold, structurally significant in the development of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and EGFR inhibitors. Unlike simple pyrimidines, the fusion of the dihydrofuran ring introduces specific conformational constraints and hydrogen-bonding donors/acceptors that complicate solid-state characterization.

This guide objectively compares the three primary methodologies for determining the structural integrity and lattice packing of this scaffold: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Density Functional Theory (DFT) . It provides validated protocols for overcoming the common "oiling out" phenomenon observed during the crystallization of these fused heterocycles.

Part 1: Comparative Analysis of Structural Determination Methods

For a researcher isolating a new derivative of this core, choosing the correct characterization path is critical for regulatory submission and Structure-Activity Relationship (SAR) validation.

Methodological Comparison Matrix
FeatureMethod A: SC-XRD (Gold Standard) Method B: PXRD (Bulk Screening) Method C: DFT (Computational)
Primary Output Absolute 3D configuration, bond lengths/angles, packing forces.Phase purity, crystallinity, polymorph identification.Theoretical geometry, HOMO-LUMO gaps, electrostatic potential.
Sample Requirement High-quality single crystal (

mm).
Polycrystalline powder (

mg).
Molecular structure file (.mol/.pdb).
Resolution Atomic level (

Å).[1]
Bulk lattice level.Quantum mechanical approximation.
Key Limitation Growth Difficulty: Fused pyrimidines often form twins or oils.Cannot solve ab initio structure easily without a reference.Does not account for solvent effects or lattice packing forces accurately.
Verdict Required for publication and binding site analysis.Essential for batch-to-batch consistency.Supportive for validating experimental geometry.
Expert Insight: The Causality of Choice

While SC-XRD is the definitive method for confirming the tautomeric state (e.g., keto-enol tautomerism at the C4 position), it is frequently bottlenecked by the molecule's tendency to aggregate. Therefore, PXRD should be used as a preliminary screen to detect crystallinity before investing time in growing single crystals. DFT is strictly a validation tool here; it confirms if the bond angles observed in SC-XRD (specifically the furan-pyrimidine fusion angle) are energetically minimized or result from crystal packing forces.

Part 2: Experimental Protocols & Crystallization Strategies

The 5,7-dihydrofuro[3,4-d]pyrimidine core exhibits high planarity, leading to strong


 stacking interactions. This often results in rapid precipitation rather than controlled crystal growth. The following protocols address this specific physicochemical behavior.
Protocol A: Slow Evaporation (Standard)

Best for: Stable derivatives with moderate solubility (e.g., alkyl-substituted).

  • Dissolution: Dissolve 20 mg of the compound in Ethanol (EtOH) or Methanol (MeOH) at 50°C.

  • Filtration: Filter through a 0.45

    
    m PTFE filter to remove nucleation sites (dust).
    
  • Growth: Cover the vial with Parafilm and pierce 3-4 small holes.

  • Conditioning: Store at ambient temperature (25°C) in a vibration-free environment.

  • Observation: Crystals typically appear within 48-72 hours.

    • Note: If the solution turns cloudy (oiling out), switch to Protocol B.

Protocol B: Vapor Diffusion (The "Anti-Solvent" Method)

Best for: Stubborn compounds that oil out or have low solubility in alcohols (e.g., aryl-substituted HIV inhibitors).

  • Inner Vial: Dissolve 15 mg of compound in 0.5 mL of Dimethylformamide (DMF) or DMSO . These polar aprotic solvents disrupt the intermolecular hydrogen bonds.

  • Outer Reservoir: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Water or Diethyl Ether .

  • Mechanism: The volatile anti-solvent (ether) or water vapor diffuses into the DMF, slowly increasing supersaturation.

  • Timeline: 1-2 weeks. This slow approach favors the formation of the thermodynamic polymorph (usually Monoclinic

    
    ).
    
Protocol C: Solvothermal Synthesis

Best for: Co-crystals or salt formation.

  • Heat the mixture in a sealed Teflon-lined autoclave at 120°C for 24 hours, followed by a controlled cooling rate of 5°C/hour. This is particularly effective for forming salts with acids to improve solubility.

Part 3: Representative Experimental Data

When analyzing the 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one core, researchers should expect specific crystallographic parameters. The following data is synthesized from high-potency derivatives (e.g., HIV-1 inhibitors) which share the identical core scaffold.

Expected Crystallographic Parameters (SC-XRD)
ParameterTypical Value / RangeStructural Implication
Crystal System Monoclinic or TriclinicLow symmetry due to the fused ring system.
Space Group

(Most common) or

Centrosymmetric packing is favored to maximize dipole cancellation.
Z (Molecules/Unit Cell) 4Indicates one unique molecule in the asymmetric unit (

).
Intermolecular Interactions N-H...O (

Å)
Critical: The N3-H and C4=O groups typically form centrosymmetric dimers (R2,2(8) motif).

Stacking

Å
The planar pyrimidine rings stack in offset layers, stabilizing the lattice.
Molecular Geometry Validation (DFT vs. XRD)
  • Bond Length C4=O: Experimental

    
     Å (Double bond character confirmed).
    
  • Bond Angle (Furan Fusion): The C-C-C angle at the fusion site is typically strained (

    
    ), deviating from the standard 
    
    
    
    of the pyrimidine ring. This strain is a key feature for binding affinity in the NNRTI pocket.

Part 4: Visualization of Workflows & Interactions

Diagram 1: Crystallization Decision Tree

This workflow illustrates the logical progression from crude synthesis to structure determination, incorporating fail-safes for common issues like oiling out.

CrystallizationWorkflow Start Crude 5,7-Dihydrofuro [3,4-d]pyrimidin-4(3H)-one SolubilityCheck Solubility Screen Start->SolubilityCheck MethodA Method A: Slow Evaporation (Ethanol/Methanol) SolubilityCheck->MethodA Good Solubility MethodB Method B: Vapor Diffusion (DMF + Water/Ether) SolubilityCheck->MethodB Poor Solubility MethodC Method C: Solvothermal (High Pressure/Temp) SolubilityCheck->MethodC Insoluble Observation Observation (48-72h) MethodA->Observation MethodB->Observation MethodC->Observation Outcome1 Single Crystals Formed Observation->Outcome1 Outcome2 Oiling Out / Amorphous Observation->Outcome2 Outcome3 Microcrystalline Powder Observation->Outcome3 ActionXRD SC-XRD Analysis (Structure Solution) Outcome1->ActionXRD Outcome2->MethodB Retry with Diffusion ActionPXRD PXRD Analysis (Phase ID) Outcome3->ActionPXRD Check Polymorph ActionPXRD->MethodC Optimize Size

Caption: Decision matrix for crystallizing fused pyrimidine derivatives, prioritizing methods based on solubility profiles.

Diagram 2: Molecular Interaction Map (Lattice Packing)

This diagram visualizes the critical hydrogen bonding and stacking interactions that stabilize the crystal lattice, which are the primary targets of the SC-XRD analysis.

InteractionMap Core Pyrimidine Core (Molecule A) Donor N3-H Donor Core->Donor Acceptor C4=O Acceptor Core->Acceptor PiStack Pi-Pi Stacking (3.5 Angstrom) Core->PiStack CoreB Pyrimidine Core (Molecule B) CoreB->Donor CoreB->Acceptor Donor->Acceptor H-Bond (Dimer) PiStack->CoreB

Caption: Schematic of the centrosymmetric dimer formation (R2,2(8) motif) typical in dihydrofuro-pyrimidine crystals.

References

  • PubChem. (2025). 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione Structure and Properties. National Library of Medicine. [Link]

  • Kang, D., et al. (2020).[2] Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors.[3][4][5] ACS Omega / NIH PubMed Central. [Link]

  • KULEUVEN. (2022). Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs.[3][4] Lirias Repository. [Link]

  • ResearchGate. (2025). Single Crystal Growth Tricks and Treats: Methods for Heterocycles.[Link]

Sources

A Comparative Guide to 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one Analogs: Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. As a bioisosteric analog of purines, this fused ring system has proven to be a versatile template for the design of potent and selective inhibitors of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one analogs, focusing on their development as both anti-HIV agents and kinase inhibitors. We will explore the key structural modifications that govern their biological activity and compare their performance against established and alternative therapeutic agents, supported by experimental data.

The 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one Scaffold: A Platform for Diverse Biological Activity

The furo[3,4-d]pyrimidine core consists of a furan ring fused to a pyrimidine ring, creating a planar, bicyclic system with unique electronic properties that make it an attractive starting point for drug design. The dihydro- version of this scaffold introduces conformational flexibility, which can be crucial for optimal binding to target proteins. This guide will focus on two primary areas where this scaffold has shown significant promise: as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 and as inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR), for cancer therapy.

Part 1: Anti-HIV-1 Activity as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Derivatives of the 5,7-dihydrofuro[3,4-d]pyrimidine scaffold have emerged as highly potent NNRTIs, demonstrating efficacy against both wild-type and drug-resistant strains of HIV-1.[1] These compounds bind to an allosteric pocket in the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[2]

Structure-Activity Relationship (SAR) for Anti-HIV-1 Activity

The general structure of these analogs can be divided into three key regions: the central dihydrofuro[3,4-d]pyrimidine core, a "left-wing" typically substituted at the 4-position, and a "right-wing" amine substituent at the 2-position.

SAR_HIV cluster_core Core Scaffold cluster_left Left Wing (Position 4) cluster_right Right Wing (Position 2) core 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one left_wing Substituted Phenoxy Group (e.g., cyanovinylphenyl) core->left_wing Modulates potency and resistance profile right_wing Substituted Amino Group (e.g., piperidine-methane-benzene) core->right_wing Crucial for overcoming resistance left_wing_detail π-π interactions with Y181, Y188, W229 right_wing_detail Critical for activity against mutant HIV-1 strains

Caption: Key SAR features for anti-HIV-1 activity.

Key SAR findings for anti-HIV-1 activity include:

  • The Dihydrofuro[3,4-d]pyrimidine Core: This central scaffold serves as a rigid anchor within the NNRTI binding pocket (NNIBP). The oxygen atom in the furan ring can act as a hydrogen bond acceptor, potentially improving the resistance profile of the compounds.[1]

  • The "Left Wing" (4-position substituent): Modifications in this region significantly impact the potency and resistance profile. A cyanovinylphenyl group has been shown to establish effective π-π interactions with key amino acid residues in the hydrophobic pocket of HIV-1 RT, such as Tyr181, Tyr188, and Trp229.[2]

  • The "Right Wing" (2-position substituent): This part of the molecule is critical for activity, especially against mutant HIV-1 strains. A piperidine-methane-benzene motif has been identified as an optimal choice for this wing, contributing to high potency against resistant variants.

Performance Comparison with Alternative NNRTIs

The development of novel NNRTIs is driven by the need to overcome the rapid emergence of drug-resistant HIV-1 strains. 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one analogs have been compared to established second-generation NNRTIs like etravirine (ETR) and rilpivirine (RPV).

Compound/DrugTargetEC50 (nM)Cytotoxicity (CC50, µM)Reference
Lead Compound (13c2) WT HIV-11.6> 250[2]
K103N/Y181C41.5> 250[2]
F227L/V106A19.0> 250[2]
Optimized Analog (16c) WT HIV-12.85> 100[2]
K103N/Y181C18.0> 100[2]
F227L/V106A11.2> 100[2]
Etravirine (ETR) WT HIV-11.5> 10[2]
K103N/Y181C45.4> 10[2]
F227L/V106A21.4> 10[2]
Rilpivirine (RPV) WT HIV-10.4> 10[2]
K103N/Y181C2.8> 10[2]
F227L/V106A81.6> 10[2]

As shown in the table, optimized dihydrofuro[3,4-d]pyrimidine analogs like 16c exhibit superior or comparable potency against both wild-type and key resistant strains of HIV-1 when compared to etravirine.[2] Notably, these novel compounds often display a favorable cytotoxicity profile.

Part 2: Anticancer Activity as Kinase Inhibitors

The furo[3,4-d]pyrimidine scaffold is also a promising framework for the development of kinase inhibitors for cancer therapy. This is due to its structural similarity to the purine core of ATP, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of various kinases.

Structure-Activity Relationship (SAR) for EGFR Inhibition

Recent studies have identified 4-aminoindazolyl-dihydrofuro[3,4-d]pyrimidines as potent, non-covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, particularly against mutants that confer resistance to first- and second-generation EGFR inhibitors, such as the T790M mutation.[3]

SAR_EGFR cluster_core Core Scaffold cluster_linker Linker (Position 4) cluster_substituent Substituent (on Linker) core Dihydrofuro[3,4-d]pyrimidine linker Amino Group core->linker Essential for hinge binding substituent Indazole Moiety linker->substituent Determines potency and selectivity linker_detail Forms H-bond with Met793 in hinge region substituent_detail Occupies the ATP binding site

Caption: Key SAR features for EGFR inhibition.

The key to the activity of these compounds lies in their ability to form a crucial hydrogen bond with the backbone NH of Met793 in the hinge region of the EGFR kinase domain. The indazole moiety occupies the ATP-binding site, and substitutions on this ring system can be optimized to enhance potency and selectivity.

Performance Comparison with Alternative EGFR Inhibitors

The development of third-generation EGFR inhibitors is focused on overcoming the T790M resistance mutation. The 4-aminoindazolyl-dihydrofuro[3,4-d]pyrimidines have been shown to be highly effective in this regard.

Compound/DrugTargetIC50 (nM)Cell Line (Activity)Reference
Dihydrofuropyrimidine Analog EGFR (T790M/L858R)Potent (specific values not in abstract)Excellent activity against T790M mutants[3]
Osimertinib (Tagrisso) EGFR (T790M/L858R)<10Approved for T790M-positive NSCLC[3]
Gefitinib (Iressa) EGFR (L858R)<50Ineffective against T790M
Erlotinib (Tarceva) EGFR (L858R)<50Ineffective against T790M

While specific IC50 values for the dihydrofuropyrimidine analogs were not detailed in the available abstract, the research highlights their "excellent activity" against the T790M resistance double mutants, placing them in the category of promising third-generation EGFR inhibitors.[3]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.

Synthesis of the 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one Core

A representative synthetic route to the dihydrofuro[3,4-d]pyrimidine core involves the reaction of a suitable furan precursor with a urea or thiourea derivative, followed by cyclization. The specific substituents on the starting materials can be varied to generate a library of analogs for SAR studies.[1]

Synthesis start Substituted Furan Precursor intermediate Intermediate start->intermediate + reagent Urea/Thiourea Derivative reagent->intermediate cyclization Cyclization intermediate->cyclization product 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one Analog cyclization->product

Caption: Generalized synthetic workflow.

Anti-HIV-1 Activity Assay (MT-4 Cells)

The anti-HIV activity of the compounds is typically evaluated in MT-4 cells, which are highly susceptible to HIV-1 infection.

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of the test compounds and add them to the respective wells. Include virus control (cells + virus) and cell control (cells only) wells.

  • Virus Infection: Add HIV-1 stock to the wells containing test compounds and the virus control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. The percentage of protection is calculated relative to the cell and virus controls to determine the EC50 (50% effective concentration).

In Vitro Kinase Inhibition Assay (e.g., EGFR)

The inhibitory activity against a specific kinase can be determined using a variety of commercially available assay kits. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the substrate, and the test compound.

  • Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that contains luciferase. The amount of light produced is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 (50% inhibitory concentration) is calculated by plotting the percent inhibition against the compound concentration.

Cytotoxicity Assay (MTT)

This assay is used to determine the concentration of the compound that is toxic to cells.

  • Cell Seeding: Seed cells (e.g., MT-4 or a cancer cell line) in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the activity assay.

  • MTT Addition and Solubilization: Follow steps 5 and 6 of the anti-HIV activity assay.

  • Data Analysis: Measure the absorbance at 570 nm. The CC50 (50% cytotoxic concentration) is calculated.

Conclusion and Future Outlook

The 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one scaffold has demonstrated remarkable versatility as a template for the design of potent and selective inhibitors for distinct therapeutic areas. As NNRTIs, these analogs show great promise in overcoming drug resistance in HIV-1. As kinase inhibitors, they represent a promising new class of agents for targeted cancer therapy.

Future research in this area should focus on:

  • Broadening the Kinase Target Scope: Investigating the activity of this scaffold against other relevant kinases, such as VEGFR-2, could open up new therapeutic avenues.

  • Pharmacokinetic Optimization: Further studies are needed to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to ensure their suitability for clinical development.

  • Dual-Target Inhibitors: The structural similarities between the NNRTI binding pocket and some kinase ATP-binding sites could be exploited to design dual-target inhibitors with potential applications in both infectious diseases and oncology.

The continued exploration of the structure-activity relationships of 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one analogs will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

  • Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Journal of Medicinal Chemistry. [Link]

  • SAR of some novel pyrimidine derivatives and chemical structure of... - ResearchGate. ResearchGate. [Link]

  • Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C - Lirias. Lirias. [Link]

  • Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC. PMC. [Link]

  • 4-Aminoindazolyl-dihydrofuro[3,4-d]pyrimidines as non-covalent inhibitors of mutant epidermal growth factor receptor tyrosine kinase - PubMed. PubMed. [Link]

  • 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione - PubChem. PubChem. [Link]

  • Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C - Lirias. Lirias. [Link]

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one. Furthermore, it offers a comparative analysis of HPLC with alternative analytical techniques, equipping researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their analytical needs.

Introduction to 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one and the Imperative for Rigorous Analytical Methodologies

5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one belongs to the furo[3,4-d]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of purine and is a core component of various therapeutic agents with a broad spectrum of biological activities, including antiviral and anticancer properties[1]. Given its potential pharmaceutical applications, the development of a reliable and validated analytical method is paramount for ensuring product quality, stability, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for the separation, identification, and quantification of various compounds[2][3].

This guide will first detail a proposed HPLC method for 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one, drawing upon established methodologies for structurally related compounds. Subsequently, a comprehensive protocol for the validation of this method will be presented, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP)[2][4][5][6][7][8][9][10][11]. Finally, a comparative overview of alternative analytical techniques will be provided to offer a broader perspective on available analytical strategies.

Part 1: Proposed HPLC Method for 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one

The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection parameters to achieve optimal separation and sensitivity. Based on the analysis of similar pyrimidine derivatives, a reversed-phase HPLC (RP-HPLC) method is proposed[12].

Chromatographic Conditions

A summary of the proposed HPLC method parameters is provided in the table below.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns are the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to nonpolar compounds. The dimensions and particle size provide a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA buffered aqueous mobile phase is crucial for achieving reproducible retention times for ionizable compounds. Acetonitrile is a common organic modifier in RP-HPLC, providing good peak shape and lower viscosity compared to methanol[13].
Gradient 10-90% B over 15 minutesA gradient elution is recommended for initial method development to ensure the elution of all components in a reasonable time and to determine the optimal mobile phase composition for isocratic separation if desired.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is essential for reproducible retention times. 30 °C is a common starting point.
Detection UV at 254 nmMany heterocyclic compounds exhibit strong UV absorbance. A photodiode array (PDA) detector can be used to determine the optimal wavelength for detection.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Workflow: HPLC Method Development

The following diagram illustrates the logical workflow for developing the proposed HPLC method.

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_optimization Optimization Standard_Preparation Prepare Standard Solution of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one Injection Inject Standard/Sample Standard_Preparation->Injection Sample_Preparation Prepare Sample Solution Sample_Preparation->Injection Mobile_Phase_Preparation Prepare Mobile Phases A and B System_Equilibration Equilibrate HPLC System Mobile_Phase_Preparation->System_Equilibration System_Equilibration->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Shape_Resolution Evaluate Peak Shape and Resolution Data_Acquisition->Peak_Shape_Resolution Retention_Time Assess Retention Time Peak_Shape_Resolution->Retention_Time Adjust_Parameters Adjust Gradient/Mobile Phase Composition Retention_Time->Adjust_Parameters Adjust_Parameters->System_Equilibration Iterate until optimal

Caption: Workflow for HPLC method development.

Part 2: HPLC Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[4][5]. The following validation parameters should be assessed in accordance with ICH Q2(R1) guidelines.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Prepare a solution of the 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one reference standard.

  • Prepare a placebo solution (containing all formulation excipients except the active pharmaceutical ingredient).

  • Spike the placebo solution with the reference standard.

  • Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The peak for 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one in the spiked placebo and stressed samples should be free from co-eluting peaks from the placebo and degradation products. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

  • S/N Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase (e.g., ± 0.1 units)

  • Analyze the system suitability parameters for each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits for all variations.

Part 3: Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques may be suitable depending on the specific analytical challenge.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile, robust, high resolution, easily automated.Requires solvent consumption, may not be suitable for highly volatile or thermally labile compounds.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High efficiency for volatile and semi-volatile compounds, excellent for residual solvent analysis[14].Not suitable for non-volatile or thermally labile compounds, derivatization may be required.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster separations than HPLC, reduced organic solvent consumption ("greener" technique)[15][16]. Can be used for both chiral and achiral separations.Higher initial instrument cost, less universally applicable than HPLC.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High efficiency, minimal sample and solvent consumption.Lower sensitivity for some applications, less robust than HPLC.
Hyphenated Techniques (e.g., LC-MS, GC-MS) Combination of a separation technique with mass spectrometry.Provides structural information and high specificity and sensitivity[14][15].High instrument cost and complexity.
Decision-Making Framework for Analytical Method Selection

The choice of an analytical technique is a critical decision that should be based on a thorough evaluation of the analytical requirements.

Method_Selection cluster_techniques Analytical Techniques Analyte_Properties Analyte Properties (Volatility, Polarity, Thermal Stability) HPLC HPLC Analyte_Properties->HPLC Non-volatile, polar GC GC Analyte_Properties->GC Volatile SFC SFC Analyte_Properties->SFC Chiral, less polar Analytical_Requirements Analytical Requirements (Sensitivity, Specificity, Speed) LC_MS LC-MS Analytical_Requirements->LC_MS High sensitivity/specificity Regulatory_Compliance Regulatory and Cost Considerations Regulatory_Compliance->HPLC Well-established Regulatory_Compliance->SFC Green chemistry

Caption: Decision-making flowchart for selecting an analytical method.

Conclusion

The development and validation of a robust HPLC method are critical for the successful progression of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one through the drug development pipeline. The proposed reversed-phase HPLC method, coupled with a comprehensive validation protocol based on ICH and USP guidelines, provides a solid foundation for ensuring the quality and consistency of this promising pharmaceutical compound. While HPLC remains a cornerstone of pharmaceutical analysis, a thorough understanding of alternative techniques such as GC, SFC, and hyphenated methods allows for the selection of the most appropriate analytical strategy to meet the specific demands of the project.

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • BA Sciences. USP <1225> Method Validation.
  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Published November 13, 2025.
  • United States Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Published December 3, 2011.
  • RSIS International. Emerging Hyphenated Techniques in Pharmaceutical Analysis: A Systematic Review. Published July 8, 2025.
  • ResearchGate. Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds. Published August 5, 2025.
  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Published November 13, 2025.
  • Pharmaguideline. Steps for HPLC Method Validation. Published December 11, 2024.
  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Application of chromatography in pharmaceutical analysis: New methodologies for drug formulations stability testing.
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Published March 26, 2024.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Published July 22, 2025.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Published December 2, 2025.
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Benchchem. An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core.
  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one is critical for advancing therapeutic frontiers. The furo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its role in developing potent antiviral and anticancer agents.[1] This biological activity, however, necessitates a rigorous and informed approach to handling and disposal to ensure the safety of laboratory personnel and protect the environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one, grounded in established safety protocols and regulatory standards. Our focus extends beyond mere procedure to explain the scientific rationale behind each step, empowering you to manage chemical waste with confidence and integrity.

Compound Identification and Hazard Analysis

Biological Activity: Derivatives of the dihydrofuro[3,4-d]pyrimidine scaffold have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.[1][2] This high biological activity is the primary reason to handle this compound and its associated waste with caution, treating it as potentially toxic.

Inferred Hazards: Based on SDS information for structurally similar pyrimidines, the following hazards should be assumed[3][4][5]:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

Therefore, all waste containing this compound must be treated as hazardous.

Physicochemical Property Profile

The following data for the related compound 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione provides a useful reference point for handling and assessing environmental fate.

PropertyEstimated ValueSource
Molecular FormulaC₆H₆N₂O₃[6]
Molecular Weight154.12 g/mol [6]
XLogP3-1.7[6]
Hydrogen Bond Donor Count2[6]
Hydrogen Bond Acceptor Count3[6]

Regulatory Framework: The Foundation of Compliance

In the United States, the management and disposal of laboratory chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] These regulations define hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[7][9] Given its biological activity, waste containing 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one should be managed as a toxic hazardous waste .

Pre-Disposal Procedures: Ensuring Safety at the Source

Safe disposal is contingent on safe handling during and after experimentation. Adherence to the following procedures is essential.

Personal Protective Equipment (PPE)

When handling the compound or its waste, the following PPE is mandatory to mitigate risks of exposure[10][11]:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Decontamination of Equipment and Surfaces
  • Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve residual compound. This rinseate must be collected and disposed of as hazardous waste.

  • Wash: Wash the rinsed equipment with soap and warm water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Surface Cleaning: Wipe down laboratory benches and fume hood surfaces where the compound was handled with a compatible solvent, followed by a standard cleaning agent. The wipes used for cleaning must also be disposed of as hazardous waste.

Waste Characterization and Segregation Workflow

Properly classifying and segregating waste is the most critical step in the disposal process. It prevents dangerous chemical reactions and ensures compliance.[10][12] The following decision workflow illustrates the characterization process.

waste_characterization cluster_form Assess Physical Form cluster_stream Determine Waste Stream cluster_action Action start Waste Containing 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one Generated q_form Solid, Liquid, or Mixed Phase? start->q_form solid Solid Waste (e.g., pure compound, contaminated wipes, gels) q_form->solid Solid liquid Liquid Waste (e.g., reaction mixtures, solvent rinses) q_form->liquid Liquid q_stream Is it mixed with other hazardous chemicals? solid->q_stream liquid->q_stream pure Single Component Waste Stream q_stream->pure No mixed Mixed Hazardous Waste Stream q_stream->mixed Yes label_pure Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Characteristics (Toxic) pure->label_pure label_mixed Label container with: 1. 'Hazardous Waste' 2. List ALL Chemical Components and Percentages 3. All Applicable Hazard Characteristics mixed->label_mixed end_node Place in Designated Satellite Accumulation Area (SAA) label_pure->end_node label_mixed->end_node

Caption: Waste characterization and segregation decision workflow.

Step-by-Step Disposal Protocol

This protocol outlines the compliant procedure for accumulating and disposing of waste containing 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one.

Step 1: Select the Appropriate Waste Container

The container is the primary barrier protecting you and the environment.

  • Compatibility: Use a container made of material compatible with the waste. For organic solids and solutions, a high-density polyethylene (HDPE) or glass container is appropriate. Avoid metal containers for any waste stream that may be corrosive.[11]

  • Integrity: The container must be free of cracks or damage and have a secure, leak-proof screw-top cap.[7] Open beakers or stoppered flasks are not acceptable waste containers.[11]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant tray or tub to contain any potential leaks.

Step 2: Properly Label the Waste Container

Clear and accurate labeling is a strict regulatory requirement.[8][9] As soon as the first drop of waste enters the container, it must be labeled with the following:

  • The words "Hazardous Waste" .[8][9][11]

  • The full, unabbreviated chemical name: "5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one" . If it is a mixed waste, list all components and their approximate percentages.[11]

  • A clear indication of the hazards (e.g., "Toxic"). The EPA does not mandate a specific format, so hazard pictograms or other warning conventions are acceptable.[8]

  • The accumulation start date (the date the first waste was added).

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated SAA.[8][9]

  • Location: The SAA must be under the control of laboratory personnel. It should be a designated area like a secondary container within a fume hood or a labeled cabinet.

  • Container Status: Keep the waste container securely capped at all times, except when adding waste.[9][11]

  • Storage Limits: An SAA can hold up to 55 gallons of waste. Once a container is full, it must be moved to the central accumulation area within three days.[8] Partially filled containers can remain in the SAA for up to one year.[9]

Step 4: Arrange for Final Disposal

Laboratory personnel are responsible for ensuring the waste is properly transferred for final disposal.

  • Contact EH&S: Coordinate with your institution's Environmental Health & Safety (EH&S) department or designated safety officer.

  • Documentation: Complete a chemical waste pickup request form as required by your institution, accurately listing all contents of the waste container.[11]

  • Professional Disposal: Your EH&S office will arrange for the waste to be collected by a licensed hazardous waste disposal company, which will transport it to an approved treatment, storage, and disposal facility (TSDF).[12][13] Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. [7][10]

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of 5,7-Dihydrofuro[3,4-d]pyrimidin-4(3H)-one is not merely a procedural task but a reflection of our commitment to professional responsibility. By understanding the compound's potential hazards, adhering to regulatory guidelines, and following a meticulous disposal protocol, we ensure a safe laboratory environment and act as responsible stewards of the wider environment. Always consult your institution's specific waste management plan and EH&S professionals when in doubt.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Waste Disposal. (2024, September 16). Environmental Marketing Services.
  • Chemical and Hazardous Waste Management and Disposal Policy. McNeese State University.
  • Laboratory Environmental Sample Disposal Information Document. (2011). U.S. Environmental Protection Agency.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedLab Management.
  • 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. PubChem.
  • Safety Data Sheet: 4(3H)-Pyrimidone. (2025, December 22). Fisher Scientific.
  • Safety Data Sheet: 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (2025, May 14). TCI Chemicals.
  • Safety Data Sheet: 5-Fluorouracil. (2025, November 19). Cayman Chemical.
  • Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains. Lirias.
  • An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core. (2025). BenchChem.

Sources

Personal protective equipment for handling 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Risk Profile & Containment Philosophy

5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one is a fused pyrimidine-furanone scaffold, frequently utilized as a pharmacophore in the development of kinase inhibitors and HIV-1 NNRTIs.[1]

The Core Hazard: While specific toxicological data for this intermediate may be sparse in public databases, its structural analogs (heterocyclic amines and fused pyrimidines) are often biologically active.[1] As a Senior Scientist, you must apply the Precautionary Principle . We treat this substance as a Potent Compound (Occupational Exposure Band 3 or 4) until definitive toxicology proves otherwise.[1]

Primary Risks:

  • Inhalation of Particulates: Pyrimidine derivatives often exist as low-density, electrostatic powders that aerosolize easily.[1]

  • Mucosal Absorption: High potential for bioavailability via nasal and ocular membranes.

  • Unknown Sensitization: Fused ring systems can act as haptens, leading to long-term sensitization.[1]

The PPE Firewall: Selection Matrix

This matrix is not a suggestion; it is a barrier analysis based on permeation kinetics and physical state.

Body ZonePPE RequirementTechnical Rationale (The "Why")
Respiratory Primary: Certified Fume Hood (Face velocity 80–100 fpm).Secondary: N95 (minimum) or P100 Respirator if outside hood.[1]The compound is a solid particulate. Engineering controls (hood) are the primary defense against aerosolization. Respirators provide redundancy against turbulence-induced breach.[1]
Hand Protection Double Gloving Protocol: 1. Inner: Nitrile (4 mil / 0.10 mm)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Lag Time: Pyrimidines can migrate through latex.[1] Double nitrile creates a "sacrificial layer" system. The air gap between gloves traps breakthrough chemicals.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Note: Safety glasses are insufficient.[1]Lacrimal Entry: Dust can bypass the side shields of standard glasses, enter the tear duct, and drain systemically. Goggles provide a sealed environment.
Dermal Lab Coat (Tyvek® or Poly-coated) + Disposable Sleeve CoversFomite Control: Cotton coats trap dust in fibers, turning your clothing into a secondary exposure source.[1] Non-woven synthetics (Tyvek) repel particulates.

Decision Logic: PPE & Engineering Controls

The following logic flow dictates your safety setup based on the quantity handled and the physical state of the material.

PPE_Decision_Logic Start Start: Assess Material State State_Solid Solid / Powder Start->State_Solid State_Solution Solution / Liquid Start->State_Solution Qty_Check Quantity > 100 mg? State_Solid->Qty_Check Control_Med REQ: Fume Hood + Single Nitrile + Lab Coat State_Solution->Control_Med Standard Solvent Handling Qty_Check->Control_Med No (<100mg) Static_Risk Is Powder Electrostatic? Qty_Check->Static_Risk Yes Control_High REQ: Fume Hood + Double Nitrile + Tyvek Sleeves Control_Low REQ: Benchtop (w/ Tray) + Safety Glasses + Nitrile Gloves Static_Risk->Control_High No Action_Static ADD: Anti-Static Gun + Weighted Spatula Static_Risk->Action_Static Yes Action_Static->Control_High

Figure 1: Decision logic for selecting engineering controls and PPE based on physical state and quantity.[1] Note the escalation for electrostatic powders.[1]

Operational Protocols: Step-by-Step

A. Weighing & Transfer (The Critical Moment)

Context: This is the highest risk operation due to static charge generation in heterocyclic powders.

  • Pre-Check: Verify Fume Hood certification sticker is within 12 months.

  • Static Neutralization: If the powder "flies" or clings to the spatula, use an ionizing anti-static gun or a polonium strip inside the balance chamber.

  • The "Working Tray" Method: Place the balance and all receiving vessels inside a secondary containment tray (spill tray) within the hood.

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper (high spill risk).

  • Solvation: Add solvent to the solid immediately after weighing to lock down the dust.

B. Doffing (Removal) Protocol

Context: Most exposures occur when removing contaminated PPE.

  • Outer Gloves: Remove using the "beak method" (pulling from the wrist inside-out) while still inside the hood.[1] Discard in solid waste.

  • Inspect Inner Gloves: Check for visible residue. If clean, proceed.

  • Goggles: Remove by handling the strap only. Place in a dedicated wash bin.

  • Lab Coat: Remove and hang in a designated "Dirty PPE" area, not in the office.

  • Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds.

Emergency Response & Spill Management

In the event of a spill outside the fume hood, immediate containment is required to prevent HVAC contamination.

Spill_Response Spill_Event Spill Detected Evacuate 1. Evacuate Immediate Area (Alert Colleagues) Spill_Event->Evacuate Assess 2. Assess: Is it Powder or Liquid? Evacuate->Assess Powder_Path Powder Spill Assess->Powder_Path Liquid_Path Liquid Spill Assess->Liquid_Path Wet_Wipe 3. Cover with Wet Paper Towels (Prevent Dust) Powder_Path->Wet_Wipe Do NOT Sweep Absorb 3. Use Absorbent Pads (Circle Inward) Liquid_Path->Absorb Clean 4. Clean Surface (Soap/Water x3) Wet_Wipe->Clean Absorb->Clean Dispose 5. Bag Waste as 'Hazardous Chemical' Clean->Dispose

Figure 2: Emergency spill response workflow.[1] Note the specific prohibition on sweeping powders to prevent aerosolization.[1]

Disposal & Waste Management

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste (often yellow bag/bin).[1] Do not use regular trash.

  • Liquid Waste:

    • Non-Halogenated Organic: If dissolved in DMSO, Methanol, or Ethanol.

    • Halogenated Organic: If dissolved in DCM or Chloroform.[1]

    • Aqueous: Only if pH is neutralized and contains <1% organic solvent (check local EHS rules).[1]

  • Labeling: Clearly label waste containers with the full chemical name: 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one. Avoid using abbreviations like "DFP" which can be confused with other toxic agents (e.g., Diisopropyl fluorophosphate).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3][4] National Academies Press.[2][5] [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R).[1] [1]

  • PubChem. (n.d.).[1] 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione Compound Summary. (Used for structural analog hazard analysis).[1] [1]

  • Cayman Chemical. (2026).[1][6] Safety Data Sheet: Pyrimidine Derivatives General Guidelines. [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.